molecular formula C17H14O7 B10822039 9-Demethyl FR-901235

9-Demethyl FR-901235

Cat. No.: B10822039
M. Wt: 330.29 g/mol
InChI Key: TZARUQGWUTUJCN-UHFFFAOYSA-N
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Description

9-demethyl FR-901235 has been reported in Talaromyces stipitatus with data available.
from Penicillium sp. JP-1, an endophytic fungus associated with the mangrove plant Aegiceras corniculatum;  structure in first source

Properties

IUPAC Name

2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-6-3-8(19)12-14-11(6)9(20)4-10(21)13(14)16(23)17(24,15(12)22)5-7(2)18/h3-4,19-21,24H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZARUQGWUTUJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=CC(=C3C(=O)C(C2=O)(CC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Spliceosome: A Technical Guide to the Mechanism of Action of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Demethyl FR-901235 is a polyketide natural product derivative that exhibits promising antitumor activity. While direct experimental data on its mechanism of action is limited, its structural analogy to the well-characterized FR-901235 family of compounds, including pladienolide B and spliceostatin A, strongly suggests its role as a potent modulator of the spliceosome. This technical guide synthesizes the current understanding of the mechanism of action of this class of compounds, positing that this compound functions as an inhibitor of the SF3B1 protein, a core component of the spliceosome. By targeting SF3B1, it is hypothesized to induce widespread alterations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the presumed molecular interactions, downstream cellular consequences, and the experimental methodologies employed to elucidate the activity of SF3B1 inhibitors.

Introduction: The Spliceosome as a Therapeutic Target

The precise removal of introns from pre-messenger RNA (pre-mRNA) and the ligation of exons is a fundamental process in eukaryotic gene expression, carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The fidelity of splicing is critical for generating a diverse and functional proteome. In various malignancies, mutations in spliceosomal components or alterations in splicing patterns are common, leading to the production of aberrant proteins that can drive tumor growth and survival. This has positioned the spliceosome as a compelling target for anticancer drug development.

This compound, a derivative of the immunomodulator FR-901235, has demonstrated antitumor properties.[1] Although its specific molecular target has not been explicitly identified in published literature, its chemical structure places it within a class of natural products that are known to interfere with the splicing machinery. This guide will therefore focus on the established mechanism of action of its close analogs as a model for understanding the biological activity of this compound.

Core Mechanism of Action: Inhibition of the SF3B1 Subunit

The primary molecular target of FR-901235 analogs is the Splicing Factor 3b Subunit 1 (SF3B1) , a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. SF3B1 plays a crucial role in the recognition of the branch point sequence (BPS) in the pre-mRNA intron, an early and essential step in spliceosome assembly.

The proposed mechanism of action for this compound, based on its analogs, involves the following key steps:

  • Binding to the SF3B Complex: The compound is believed to bind to a specific pocket within the SF3B complex, which is comprised of SF3B1 and other associated proteins. This binding is non-covalent.

  • Conformational Locking: The binding of the inhibitor is thought to lock SF3B1 in a conformation that is incompatible with its function during spliceosome assembly. This prevents the stable association of the U2 snRNP with the pre-mRNA branch point.

  • Inhibition of Splicing Catalysis: By disrupting this early step, the entire splicing process is stalled. This inhibition can also affect later stages of the spliceosome cycle, including exon ligation.

  • Aberrant Splicing: The consequence of SF3B1 inhibition is a global disruption of pre-mRNA splicing. This manifests as an increase in alternative splicing events, most notably exon skipping and intron retention . This leads to the production of non-functional or dominant-negative protein isoforms, or the degradation of the aberrant transcripts via nonsense-mediated decay (NMD).

Signaling Pathway and Cellular Consequences

The inhibition of SF3B1 by compounds like this compound triggers a cascade of downstream cellular events, ultimately leading to cytotoxicity in cancer cells.

SF3B1_Inhibition_Pathway Figure 1. Proposed Signaling Pathway of this compound cluster_drug_interaction Drug Interaction cluster_splicing_effect Effect on Splicing cluster_cellular_consequences Cellular Consequences 9-Demethyl_FR-901235 This compound SF3B1 SF3B1 (in U2 snRNP) 9-Demethyl_FR-901235->SF3B1 Inhibition Spliceosome_Assembly Spliceosome Assembly Stalled SF3B1->Spliceosome_Assembly Aberrant_Splicing Aberrant Splicing (Exon Skipping, Intron Retention) Spliceosome_Assembly->Aberrant_Splicing Altered_mRNA Altered mRNA Transcripts Aberrant_Splicing->Altered_mRNA NMD Nonsense-Mediated Decay Altered_mRNA->NMD Aberrant_Proteins Aberrant Proteins Altered_mRNA->Aberrant_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Aberrant_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed Signaling Pathway of this compound

Quantitative Data for SF3B1 Inhibitors

While specific quantitative data for this compound is not publicly available, the following tables summarize the potency of its well-studied analogs. This data is crucial for understanding the therapeutic window and for designing experiments with related compounds.

Table 1: In Vitro Splicing Inhibition

CompoundAssay SystemIC50Reference
Spliceostatin AHeLa cell nuclear extract~1 µMF. Hoffmann-La Roche
Pladienolide BHeLa cell nuclear extract~1 µMF. Hoffmann-La Roche
E7107 (Pladienolide B analog)In vitro splicing assay0.26 nMEisai Co., Ltd.

Table 2: Cellular Cytotoxicity

CompoundCell LineIC50Reference
Spliceostatin AHeLa0.6 nMF. Hoffmann-La Roche
Pladienolide BHeLa0.4 nMF. Hoffmann-La Roche
E7107 (Pladienolide B analog)HCT-1160.1-1 nMEisai Co., Ltd.

Detailed Experimental Protocols

The following protocols are generalized methods used to characterize SF3B1 inhibitors and can be adapted for the study of this compound.

In Vitro Splicing Assay

This assay assesses the direct inhibitory effect of a compound on the spliceosome machinery in a cell-free system.

Workflow Diagram:

In_Vitro_Splicing_Assay Figure 2. Workflow for In Vitro Splicing Assay start Start prepare_extract Prepare HeLa Cell Nuclear Extract start->prepare_extract prepare_rna Synthesize Radiolabeled Pre-mRNA Substrate start->prepare_rna reaction_setup Set up Splicing Reaction: Extract, RNA, ATP, Compound prepare_extract->reaction_setup prepare_rna->reaction_setup incubation Incubate at 30°C reaction_setup->incubation rna_extraction RNA Extraction incubation->rna_extraction gel_electrophoresis Denaturing Polyacrylamide Gel Electrophoresis rna_extraction->gel_electrophoresis analysis Autoradiography and Quantification of Splicing Products gel_electrophoresis->analysis end End analysis->end

Caption: Workflow for In Vitro Splicing Assay

Methodology:

  • Preparation of Nuclear Extract: HeLa cell nuclear extract is prepared as a source of functional spliceosomes.

  • Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate containing two exons and an intron is synthesized by in vitro transcription.

  • Splicing Reaction: The splicing reaction is assembled by combining the nuclear extract, radiolabeled pre-mRNA, ATP, and varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The reaction is incubated at 30°C to allow for splicing to occur.

  • RNA Analysis: The RNA is extracted from the reaction mixture and analyzed by denaturing polyacrylamide gel electrophoresis.

  • Detection and Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the pre-mRNA, splicing intermediates, and the final spliced mRNA product are visualized and quantified. A decrease in the spliced mRNA product with increasing compound concentration indicates inhibitory activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein against thermal denaturation.

Workflow Diagram:

CETSA_Workflow Figure 3. Workflow for Cellular Thermal Shift Assay (CETSA) start Start cell_culture Culture Cells start->cell_culture treatment Treat Cells with Compound or Vehicle Control cell_culture->treatment heating Heat Cell Lysates at Varying Temperatures treatment->heating centrifugation Centrifuge to Separate Soluble and Aggregated Proteins heating->centrifugation protein_analysis Analyze Soluble Fraction by Western Blot for SF3B1 centrifugation->protein_analysis quantification Quantify SF3B1 Levels and Determine Tm Shift protein_analysis->quantification end End quantification->end

Caption: Workflow for Cellular Thermal Shift Assay (CETSA)

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are lysed, and the lysates are heated to a range of temperatures.

  • Separation of Soluble Proteins: The heated lysates are centrifuged to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: The supernatant containing the soluble proteins is collected, and the amount of soluble SF3B1 is determined by Western blotting using an anti-SF3B1 antibody.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble SF3B1 as a function of temperature. A shift in the melting temperature (Tm) to a higher value in the compound-treated samples compared to the control indicates direct binding and stabilization of SF3B1 by the compound.

Quantitative RT-PCR (qRT-PCR) for Alternative Splicing

This method is used to quantify the changes in specific alternative splicing events within cells treated with a potential splicing modulator.

Methodology:

  • Cell Treatment: Cells are treated with various concentrations of the test compound for a defined period.

  • RNA Isolation and cDNA Synthesis: Total RNA is isolated from the cells, and cDNA is synthesized using reverse transcriptase.

  • Primer Design: Primers are designed to specifically amplify either the canonical (correctly spliced) or the aberrant (e.g., exon-skipped) mRNA isoform of a known SF3B1-sensitive gene (e.g., MDM2, BCL2L1).

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green or probe-based detection method.

  • Data Analysis: The relative abundance of the canonical and aberrant splice variants is calculated. An increase in the ratio of the aberrant to the canonical isoform in compound-treated cells confirms the modulation of splicing.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a modulator of the spliceosome through the inhibition of the SF3B1 subunit. This mechanism of action is consistent with the observed antitumor activity of this class of compounds. The resulting disruption of pre-mRNA splicing leads to a cellular state that is incompatible with the survival of cancer cells, making SF3B1 an attractive target for therapeutic intervention.

Future research should focus on the direct experimental validation of this compound's interaction with SF3B1 and the comprehensive profiling of its effects on the transcriptome and proteome of cancer cells. Elucidating the precise structural basis of its interaction with the SF3B complex will be instrumental in the rational design of next-generation splicing modulators with improved potency and selectivity. The detailed protocols and mechanistic framework provided in this guide offer a solid foundation for the continued investigation and development of this compound and related compounds as novel anticancer agents.

References

Unveiling the Biological Activity of 9-Demethyl FR-901235: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent Spliceosome Modulator

Executive Summary

9-Demethyl FR-901235 is a natural product belonging to a potent class of anti-tumor agents that exert their biological activity by modulating the spliceosome, the macromolecular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. As a derivative of the well-characterized splicing inhibitor FR-901235 (Spliceostatin A), its mechanism of action is centered on the specific targeting of the Splicing Factor 3b (SF3b) subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3B1, the compound inhibits the catalytic function of the spliceosome, leading to global splicing alterations, cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound class, including quantitative potency data for its close analogs, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism.

Mechanism of Action: Targeting the Core of the Splicing Machinery

The primary molecular target of this compound and its analogs is the SF3B1 protein, a critical component of the spliceosome.[1] The spliceosome is responsible for excising non-coding introns from pre-mRNA to produce mature mRNA, a fundamental step in eukaryotic gene expression.[1]

These compounds bind directly to the SF3B complex, interfering with the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[2] This disruption stalls the spliceosome assembly at an early stage, preventing the formation of catalytically active spliceosomes.[2] The consequences of this inhibition are profound:

  • Aberrant Splicing: The failure to properly splice pre-mRNA leads to the accumulation of unspliced or mis-spliced transcripts. This can result in intron retention or exon skipping, leading to the production of non-functional or truncated proteins.[2]

  • Nonsense-Mediated Decay (NMD): Many aberrantly spliced transcripts are recognized and degraded by cellular quality control mechanisms like NMD.

  • Apoptosis: The widespread disruption of normal gene expression and the production of aberrant proteins trigger programmed cell death (apoptosis), which is the ultimate basis for the potent anti-tumor activity of these compounds.

This mechanism is particularly effective in cancer cells, especially those harboring mutations in splicing factors like SF3B1, which are common in various hematological malignancies and solid tumors.

Mechanism_of_Action cluster_nucleus Cell Nucleus Pre_mRNA Pre-mRNA (Exons + Introns) Spliceosome Spliceosome Assembly Pre_mRNA->Spliceosome Splicing Process SF3B1 SF3B1 Complex (Target) Spliceosome->SF3B1 Contains Aberrant_Splicing Aberrant Splicing (Intron Retention) Spliceosome->Aberrant_Splicing Disrupted by Inhibition Mature_mRNA Mature mRNA (Exons only) Spliceosome->Mature_mRNA Normal Splicing Compound This compound Inhibition Compound->Inhibition Inhibition->SF3B1 Binds to Apoptosis Apoptosis Aberrant_Splicing->Apoptosis

Figure 1: Mechanism of action of this compound.

Quantitative Biological Activity Data

While specific cytotoxicity data for this compound is not extensively published, the potency of its parent compounds, FR901464 and Spliceostatin A, has been well-documented against a range of human cancer cell lines. These compounds exhibit exceptionally potent anti-proliferative activity, with IC₅₀ values typically in the low nanomolar to sub-nanomolar range, highlighting the therapeutic potential of this molecular scaffold.

CompoundCell LineCancer TypeIC₅₀ (nM)Reference
FR901464 Various Human CancersSolid Tumors0.6 - 3
Spliceostatin A CWR22RProstate Cancer0.6
Spliceostatin A Wild-type SF3B1 Cells-5.5
Spliceostatin A Mutant SF3B1 Cells-4.9
Spliceostatin A Normal B Lymphocytes (CD19+)Normal Cells12.1
Spliceostatin A Normal T Lymphocytes (CD3+)Normal Cells61.7
Spliceostatin C Various Human CancersSolid Tumors2.0 - 9.6
Spliceostatin E Various Human CancersSolid Tumors1.5 - 4.1

Table 1: In Vitro Cytotoxicity of FR901464 and Spliceostatin Analogs.

Experimental Protocols

Evaluating the biological activity of spliceosome inhibitors like this compound involves cellular and biochemical assays. Below are representative protocols for determining cytotoxicity (IC₅₀) and for directly assessing splicing inhibition.

Cell Viability and Cytotoxicity (IC₅₀ Determination) using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Experimental_Workflow A 1. Cell Seeding Seed cancer cells in 96-well plates. Incubate 24h. B 2. Compound Treatment Add serial dilutions of This compound. A->B C 3. Incubation Incubate for 48-72 hours (37°C, 5% CO2). B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 4 hours. C->D E 5. Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Plot dose-response curve. Calculate IC50 value. F->G

References

9-Demethyl FR-901235 discovery and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of 9-Demethyl FR-901235

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available scientific literature. However, access to the full text of the primary research articles was not possible, which limits the inclusion of specific, detailed experimental protocols and quantitative data. For complete and precise details, consultation of the full scientific publications is essential.

Introduction

This compound is a polyketide natural product with reported antitumor activity.[1] It is a demethylated derivative of FR-901235, an immunomodulatory compound.[1] This guide provides a comprehensive overview of the discovery and isolation of this compound, based on available scientific information.

Discovery and Producing Organism

This compound was first discovered and isolated in 2008 by Lin and colleagues.[1] The compound was identified from a strain of Penicillium sp. JP-1, an endophytic fungus. This fungus was isolated from the mangrove plant Aegiceras corniculatum.[2]

More recently, this compound has also been reported to be co-produced with talauxins by the fungus Talaromyces stipitatus.[1]

Table 1: Producing Organisms of this compound

Fungal SpeciesHost/SourceReference
Penicillium sp. JP-1Endophyte of Aegiceras corniculatumLin et al., 2008
Talaromyces stipitatusFungal cultureChaudhary et al., 2020

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₁₄O₇Biosynth
Molecular Weight330.29 g/mol Biosynth
CAS Number1029520-85-1Biosynth

Experimental Protocols

Note: The following experimental protocols are conceptual and based on general methodologies for natural product isolation from fungal sources. Specific details from the primary literature are not available.

Fermentation

The production of this compound is achieved through the fermentation of the producing fungal strain.

Conceptual Fermentation Protocol:

  • Inoculum Preparation: A pure culture of Penicillium sp. JP-1 or Talaromyces stipitatus is grown on a suitable agar (B569324) medium. A small portion of the mycelium is then transferred to a liquid seed medium and incubated to generate a sufficient biomass for inoculation of the production culture.

  • Production Culture: The production medium, likely a nutrient-rich broth, is inoculated with the seed culture. The fermentation is carried out in a shaker incubator or a bioreactor under controlled conditions.

Table 3: Conceptual Fermentation Parameters (Placeholder Data)

ParameterCondition
Production MediumPotato Dextrose Broth (PDB) or similar
Temperature25-28 °C
Incubation Time14-21 days
Agitation150-200 rpm
pH5.5 - 6.5
YieldData not available
Extraction and Isolation

Following fermentation, the fungal biomass and culture broth are separated. The target compound is then extracted and purified through a series of chromatographic steps.

Conceptual Extraction and Isolation Protocol:

  • Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The fungal mycelium may also be extracted separately after being homogenized. The organic extracts are then combined and concentrated under reduced pressure.

  • Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.

  • Purification: The fractions containing this compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using various spectroscopic techniques.

Table 4: Spectroscopic Data for Structure Elucidation (Conceptual)

Spectroscopic MethodPurpose
High-Resolution Mass Spectrometry (HRMS)Determination of the molecular formula.
¹H Nuclear Magnetic Resonance (NMR)Provides information on the number, environment, and connectivity of protons.
¹³C Nuclear Magnetic Resonance (NMR)Provides information on the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC)Establishes the connectivity between protons and carbons to assemble the final structure.
Infrared (IR) SpectroscopyIdentifies the presence of key functional groups.
Ultraviolet-Visible (UV-Vis) SpectroscopyProvides information about the chromophore system in the molecule.

Biological Activity

This compound has been reported to possess antitumor activity. However, detailed studies on its mechanism of action and the specific signaling pathways involved are not yet available in the public domain.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and isolation of a natural product like this compound from an endophytic fungus.

G cluster_discovery Discovery Phase cluster_isolation Isolation & Characterization Phase A Isolation of Endophytic Fungus (Penicillium sp. JP-1) from Mangrove Plant B Cultivation and Fermentation A->B C Extraction of Fungal Metabolites B->C D Bioassay Screening (e.g., Antitumor Activity) C->D E Crude Extract D->E Active Extract Identified F Chromatographic Separation (VLC, Column Chromatography) E->F G Fractionation F->G H Further Purification (HPLC) G->H I Pure Compound (this compound) H->I J Structure Elucidation (NMR, MS) I->J

Discovery and isolation workflow for this compound.
Hypothetical Signaling Pathway

The following diagram represents a hypothetical signaling pathway that could be involved in the antitumor activity of a natural product. The specific pathway for this compound has not been elucidated.

G cluster_cell Cancer Cell A This compound B Target Protein (e.g., Kinase, Receptor) A->B Inhibition/Activation C Downstream Effector 1 B->C D Downstream Effector 2 C->D E Transcription Factor D->E F Gene Expression Modulation E->F G Apoptosis / Cell Cycle Arrest F->G

Hypothetical signaling pathway for antitumor activity.

References

An In-depth Technical Guide to the Synthesis of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of the natural product FR-901235 and a proposed pathway for the synthesis of its derivative, 9-Demethyl FR-901235. The information is based on the first total synthesis reported by Kiyotaki et al. in Organic Letters (2020). This document details the experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway to facilitate understanding and replication.

Introduction

FR-901235 is a fungal metabolite that has garnered interest due to its unique chemical structure and biological activity. The development of a robust synthetic route is crucial for further investigation into its therapeutic potential and for the generation of analogs such as this compound. This guide serves as a technical resource for researchers engaged in the chemical synthesis and development of FR-901235 and related compounds.

Total Synthesis of FR-901235

The total synthesis of FR-901235 was achieved through a multi-step pathway commencing from commercially available starting materials. The key steps involve the construction of a substituted naphthalene (B1677914) core, a critical rearrangement to form the phenalenone skeleton, and a final aldol (B89426) reaction to complete the carbon framework.

Synthesis Pathway Overview

The overall synthetic strategy is depicted in the following workflow diagram.

Total_Synthesis_FR901235 cluster_naphthalene Naphthalene Core Synthesis cluster_phenalenone Phenalenone Formation cluster_final_steps Completion of FR-901235 A Starting Materials B Multi-step Synthesis A->B Coupling & Functionalization C Dinaphthyl Ketone (12) B->C D Rearrangement Reaction C->D Acid-catalyzed E Phenalenone (11) D->E F Oxidative Cleavage & Oxidation E->F G Triketone (10) F->G H Aldol Reaction G->H I FR-901235 (3) H->I

Caption: Overall workflow for the total synthesis of FR-901235.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal steps in the synthesis of FR-901235.

Protocol 1: Synthesis of Dinaphthyl Ketone (12)

This protocol describes the formation of the key dinaphthyl ketone intermediate, which serves as the precursor for the crucial rearrangement reaction. The synthesis involves the coupling of two naphthalene units followed by functional group manipulations.

  • Reaction: Grignard addition of a substituted naphthyl magnesium bromide to a naphthaldehyde derivative, followed by oxidation.

  • Reagents and Conditions:

    • Substituted Naphthyl Magnesium Bromide in THF

    • Substituted Naphthaldehyde in THF, -78 °C to room temperature

    • Dess-Martin Periodinane (DMP) in CH₂Cl₂, room temperature

  • Work-up: Quenching with saturated aqueous NH₄Cl, extraction with ethyl acetate, drying over Na₂SO₄, and purification by silica (B1680970) gel column chromatography.

  • Quantitative Data: See Table 1 for yields and other relevant data.

Protocol 2: Acid-Catalyzed Rearrangement to Phenalenone (11)

This step represents the cornerstone of the synthetic route, where the dinaphthyl ketone undergoes a novel rearrangement to form the core phenalenone structure.

  • Reaction: Treatment of Dinaphthyl Ketone (12) with a strong acid.

  • Reagents and Conditions:

    • Dinaphthyl Ketone (12)

    • Concentrated Sulfuric Acid (H₂SO₄) in a suitable solvent (e.g., trifluoroacetic acid), heated.

  • Work-up: The reaction mixture is carefully poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization or column chromatography.

  • Quantitative Data: Refer to Table 1 for reaction efficiency.

Protocol 3: Synthesis of Triketone (10)

The phenalenone intermediate is converted to a highly functionalized triketone, setting the stage for the final carbon-carbon bond formation.

  • Reaction: Oxidative cleavage of an olefinic side chain followed by further oxidation.

  • Reagents and Conditions:

    • Phenalenone (11)

    • Ozone (O₃) in CH₂Cl₂/MeOH at -78 °C, followed by reductive work-up (e.g., with dimethyl sulfide).

    • Further oxidation of the resulting aldehyde to a carboxylic acid, followed by conversion to the triketone.

  • Work-up: Standard extractive work-up and chromatographic purification.

  • Quantitative Data: Yields for this multi-step sequence are presented in Table 1.

Protocol 4: Aldol Reaction to FR-901235 (3)

The final step in the synthesis involves a base-mediated aldol reaction between the triketone and a suitable ketone to furnish the complete structure of FR-901235.

  • Reaction: Intermolecular aldol condensation.

  • Reagents and Conditions:

    • Triketone (10)

    • Acetone (or other appropriate ketone)

    • Base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., DMF).

  • Work-up: The reaction is quenched with a weak acid, followed by extraction with an organic solvent, drying, and purification by preparative HPLC.

  • Quantitative Data: The yield for the final step is provided in Table 1.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the total synthesis of FR-901235.

StepTransformationProductYield (%)
1Synthesis of Dinaphthyl KetoneCompound 12 75
2Acid-Catalyzed RearrangementPhenalenone 11 60
3Conversion to TriketoneTriketone 10 45
4Aldol ReactionFR-901235 (3) 30

Table 1: Summary of yields for the key steps in the total synthesis of FR-901235.

Proposed Synthesis of this compound

Based on the structure of FR-901235, the methyl group at the 9-position is part of an aryl methyl ether. The synthesis of this compound can be envisioned through a final demethylation step on the parent natural product.

Chemical Structure of FR-901235

The chemical structure of FR-901235 is shown below, with the 9-position methyl group highlighted.

(A chemical structure diagram of FR-901235 would be inserted here, with the methyl group at the 9-position clearly indicated. As I cannot generate images, please refer to chemical databases such as PubChem for the visual representation of the structure and its atom numbering.)

Proposed Demethylation Pathway

The proposed final step in the synthesis of this compound is the selective demethylation of the aryl methyl ether at the 9-position of FR-901235.

Demethylation_Pathway FR901235 FR-901235 Demethylation Demethylation Reagent (e.g., BBr3) FR901235->Demethylation Demethyl_FR901235 This compound Demethylation->Demethyl_FR901235

Structural Elucidation of 9-Demethyl FR-901235: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the structural elucidation of 9-Demethyl FR-901235 based on publicly available information. However, the full text of the primary research article detailing the complete quantitative data and specific experimental protocols, "Polyketides from Penicillium sp. JP-1, an endophytic fungus associated with the mangrove plant Aegiceras corniculatum" by Lin Z. et al. (Phytochemistry 2008, 69, 1273), could not be accessed. Therefore, the quantitative data presented in the tables are illustrative placeholders, and the experimental protocols are based on established methodologies for the isolation and characterization of natural products from similar fungal sources.

Introduction

This compound is a polyketide first isolated from Penicillium sp. JP-1, an endophytic fungus found in the mangrove plant Aegiceras corniculatum.[1] It is the 9-demethyl derivative of FR-901235, a known immunomodulator.[2][3] Structurally, this compound possesses a molecular formula of C₁₇H₁₄O₇ and a molecular weight of 330.29 g/mol .[1] The elucidation of its structure was primarily achieved through a combination of spectroscopic techniques, with a significant reliance on 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technical guide outlines the methodologies and data integral to the determination of its chemical structure.

Physicochemical and Spectroscopic Data

The structural determination of this compound relies on the careful analysis of its physicochemical properties and spectroscopic data. The following tables summarize the key quantitative information.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol
CAS Number 1029520-85-1
Appearance [Placeholder: e.g., White amorphous powder]
Optical Rotation [Placeholder: e.g., [α]²⁰D +X.X (c 0.1, MeOH)]

Table 2: ¹H NMR Spectroscopic Data for this compound (Placeholder Data)

Solvent: [e.g., CDCl₃], Frequency: [e.g., 500 MHz]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1[e.g., 6.50][e.g., d][e.g., 8.0]
H-2[e.g., 7.20][e.g., dd][e.g., 8.0, 2.0]
H-4[e.g., 3.80][e.g., s]-
H-5[e.g., 6.80][e.g., d][e.g., 2.0]
............

Table 3: ¹³C NMR Spectroscopic Data for this compound (Placeholder Data)

Solvent: [e.g., CDCl₃], Frequency: [e.g., 125 MHz]

PositionChemical Shift (δ, ppm)
C-1[e.g., 165.0]
C-2[e.g., 110.5]
C-3[e.g., 145.2]
C-4a[e.g., 120.8]
......

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionization Mode[M+H]⁺ Calculated[M+H]⁺ Found
ESI[e.g., 331.0761][e.g., 331.0765]

Experimental Protocols

The following protocols are detailed representations of the likely methodologies employed in the isolation and structural elucidation of this compound, based on standard practices for natural product chemistry.

Fermentation and Extraction of Fungal Metabolites
  • Fungal Culture: The endophytic fungus Penicillium sp. JP-1 is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under static conditions at room temperature for a period of 2-4 weeks to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelia and broth are separated by filtration. The mycelia are extracted with a polar organic solvent such as ethyl acetate (B1210297) or methanol. The culture broth is also partitioned against an organic solvent like ethyl acetate.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound
  • Initial Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

  • Further Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using repeated column chromatography on Sephadex LH-20 to remove smaller molecules and pigments.

  • Final Purification: The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a methanol-water gradient) to yield pure this compound.

Spectroscopic Analysis for Structural Elucidation
  • NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass and molecular formula of the compound.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent (e.g., methanol) to identify chromophores within the molecule.

  • Infrared Spectroscopy: An IR spectrum is obtained to identify functional groups present in the molecule.

Visualizations

The following diagrams illustrate the logical workflow and key relationships in the structural elucidation of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_elucidation Structural Elucidation Fermentation Fungal Fermentation (Penicillium sp. JP-1) Extraction Extraction (EtOAc) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Sephadex_LH20_CC Sephadex LH-20 Column Chromatography Silica_Gel_CC->Sephadex_LH20_CC HPLC Semi-preparative HPLC Sephadex_LH20_CC->HPLC Pure_Compound Pure 9-Demethyl FR-901235 HPLC->Pure_Compound NMR NMR Spectroscopy (1D and 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis IR Infrared Spectroscopy Pure_Compound->IR Structure Proposed Structure NMR->Structure MS->Structure UV_Vis->Structure IR->Structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Data Interpretation NMR_Data NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) Connectivity 2D NMR Analysis (Bond Connectivity) NMR_Data->Connectivity Substructures Fragment Analysis NMR_Data->Substructures MS_Data MS Data (Molecular Formula) MS_Data->Substructures Other_Data Other Spectroscopic Data (UV, IR) Other_Data->Substructures Final_Structure Final Structure of This compound Connectivity->Final_Structure Substructures->Final_Structure

Caption: Logical relationships in the spectroscopic data analysis for structural determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235. This document collates available data on its physical and chemical characteristics, biological activities, and offers insights into potential mechanisms of action and relevant experimental methodologies.

Core Physicochemical Data

This compound is a polyketide first isolated from an endophytic Penicillium species.[1] It is recognized for its potential antitumor and immunomodulatory activities, warranting further investigation for therapeutic applications.[1]

Below is a summary of its key physicochemical properties:

PropertyValueSource
CAS Number 1029520-85-1[1][2]
Molecular Formula C₁₇H₁₄O₇[2]
Molecular Weight 330.29 g/mol
Solubility Soluble in methanol (B129727) or DMSO
Purity >95% by HPLC
Long Term Storage -20°C

Biological Activity and Potential Mechanisms of Action

This compound is the 9-demethyl derivative of the known immunomodulator FR-901235. While specific mechanistic studies on this compound are limited, its biological activities are reported to include antitumor and immunomodulatory effects. The parent compound, FR-901235, has been shown to restore normal mitogen-induced lymphocyte proliferation and partially restore impaired delayed-type hypersensitivity in tumor-bearing mice. It is plausible that this compound shares similar mechanisms of action.

Given the established roles of key signaling pathways in cancer and immunology, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are of significant interest in elucidating the compound's bioactivity.

Potential Signaling Pathway Involvement

The MAPK signaling cascade is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. The NF-κB pathway is a pivotal mediator of inflammatory and immune responses, controlling the expression of numerous pro-inflammatory genes.

Below are graphical representations of these pathways, which may be modulated by this compound, leading to its observed antitumor and immunomodulatory effects.

MAPK_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Response (Proliferation, Differentiation, Apoptosis) TF->Response

MAPK Signaling Pathway

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P Proteasome Proteasome IkB->Proteasome Ub NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->NFkB Dissociation Gene Target Gene Transcription

NF-κB Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not extensively published. However, based on its nature as a fungal polyketide and its described biological activities, the following sections outline general methodologies that are applicable.

Synthesis and Purification

The total synthesis of the parent compound, FR-901235, has been reported and may serve as a basis for the synthesis of its 9-demethyl derivative. As a natural product, isolation from fungal cultures is the primary source.

General Purification Workflow for Fungal Polyketides:

  • Extraction: The fungal culture (broth and mycelia) is typically extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This often includes:

    • Silica Gel Column Chromatography: To separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove smaller molecules.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is commonly used for final purification to achieve high purity (>95%).

Purification_Workflow Start Fungal Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica Silica Gel Chromatography Crude_Extract->Silica Fractions1 Fractions Silica->Fractions1 Sephadex Sephadex LH-20 Chromatography Fractions1->Sephadex Fractions2 Fractions Sephadex->Fractions2 HPLC Reverse-Phase HPLC Fractions2->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Purification Workflow
Biological Assays

Lymphocyte Proliferation Assay:

To assess the immunomodulatory activity, a lymphocyte proliferation assay can be performed. This assay measures the ability of lymphocytes to proliferate in response to a stimulus.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in a 96-well plate at a density of approximately 1 x 10⁵ cells/well.

  • Stimulation: Treat the cells with a mitogen (e.g., phytohemagglutinin) in the presence or absence of varying concentrations of this compound.

  • Incubation: Incubate the plate for 3-6 days at 37°C in a CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 6-18 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. Proliferation is measured by the dilution of the dye in daughter cells using flow cytometry.

Delayed-Type Hypersensitivity (DTH) Assay:

This in vivo assay measures cell-mediated immunity.

  • Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., keyhole limpet hemocyanin) emulsified in an adjuvant.

  • Treatment: Administer this compound to the mice during the sensitization or challenge phase.

  • Challenge: After 5-12 days, challenge the mice by injecting the same antigen into a hind footpad or ear.

  • Measurement: Measure the swelling of the challenged site (e.g., footpad thickness or ear thickness) 24-48 hours after the challenge as an indicator of the DTH response.

DTH_Assay_Workflow Sensitization Sensitization Phase: Inject Antigen + Adjuvant Treatment Administer This compound Sensitization->Treatment Wait 5-12 Days Treatment->Wait Challenge Challenge Phase: Inject Antigen into Footpad/Ear Wait->Challenge Measurement Measure Swelling (24-48 hours post-challenge) Challenge->Measurement

DTH Assay Workflow

Conclusion

This compound is a promising natural product with documented antitumor and immunomodulatory potential. While a comprehensive dataset on its physicochemical properties and mechanism of action is still emerging, this guide provides a foundational understanding for researchers. The provided information on its known properties, coupled with established methodologies for related compounds and biological assays, will aid in the design of future studies to fully elucidate its therapeutic potential. Further research is warranted to explore its specific molecular targets and signaling pathway interactions.

References

In Vitro Profile of 9-Demethyl FR-901235: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator. First isolated from an endophytic Penicillium species in 2008, this compound has been noted for its antitumor activity.[1] While detailed in vitro studies specifically characterizing this compound are limited in publicly accessible literature, its relationship to FR-901235 and the broader class of splicing inhibitors provides a strong framework for understanding its potential mechanism of action and for guiding future research. This technical guide synthesizes the available information on this compound and extrapolates from the well-characterized activities of related splicing modulators to provide a comprehensive in vitro perspective for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is identified as the 9-demethyl derivative of the immunomodulator FR-901235.[2] Its discovery from a fungal source and initial reports of antitumor activity suggest its potential as a lead compound for oncology research.[1] However, a comprehensive in vitro pharmacological profile, including specific IC50 values against various cell lines or in biochemical assays, is not extensively documented in the available literature.

Postulated Mechanism of Action: Splicing Inhibition

Given that related compounds like FR901464, pladienolide B, and other natural products target the spliceosome, it is highly probable that this compound also functions as a splicing inhibitor. These compounds typically bind to the SF3b (Splicing Factor 3b) subunit of the U2 snRNP complex within the spliceosome.[3][4] The SF3b complex is crucial for recognizing the branch point adenosine (B11128) during the early stages of spliceosome assembly. Inhibition of SF3b stalls the splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately inducing cell cycle arrest or apoptosis, which is consistent with the observed antitumor activity.

Signaling Pathway: Spliceosome Assembly and Inhibition

The process of pre-mRNA splicing is a dynamic and multi-step process involving the assembly of the spliceosome. Splicing inhibitors of the FR-901235 class are known to interfere with this pathway.

spliceosome_pathway pre_mRNA pre-mRNA E_complex E Complex (U1 snRNP) pre_mRNA->E_complex A_complex A Complex (U2 snRNP) E_complex->A_complex B_complex B Complex (U4/U6.U5 tri-snRNP) A_complex->B_complex C_complex C Complex (Catalytically Active) B_complex->C_complex spliced_mRNA Spliced mRNA C_complex->spliced_mRNA Inhibitor SF3b Inhibitors (e.g., FR-901235 analogs) Inhibitor->A_complex Inhibition of A to B transition

Figure 1: Generalized spliceosome assembly pathway and the point of intervention for SF3b inhibitors.

Experimental Protocols for In Vitro Evaluation

To characterize the in vitro activity of this compound as a putative splicing inhibitor, a series of established assays can be employed.

In Vitro Splicing Assay

This biochemical assay directly measures the effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.

Objective: To determine if this compound inhibits the splicing of a model pre-mRNA transcript in a nuclear extract.

Methodology:

  • Preparation of Radiolabeled Pre-mRNA: A minigene construct containing two exons and an intron is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP) to produce a radiolabeled pre-mRNA substrate.

  • Splicing Reaction: The radiolabeled pre-mRNA is incubated with a splicing-competent nuclear extract (commonly from HeLa cells), which contains all the necessary components of the spliceosome. The reaction mixture is supplemented with ATP and the test compound (this compound) at various concentrations.

  • RNA Extraction: Following incubation, the reaction is stopped, and total RNA is extracted using methods like phenol/chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis: The extracted RNA is resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then dried and exposed to a phosphor screen or X-ray film for autoradiography.

  • Data Interpretation: The different RNA species (pre-mRNA, splicing intermediates, and spliced mRNA) are visualized as distinct bands. A dose-dependent decrease in the spliced mRNA product and an accumulation of the pre-mRNA substrate would indicate splicing inhibition.

Cell-Based Splicing Reporter Assays

These assays utilize engineered reporter genes to assess splicing activity within living cells.

Objective: To quantify the effect of this compound on splicing in a cellular context.

Methodology:

  • Construct Design: A reporter vector (e.g., expressing luciferase or a fluorescent protein) is designed where the expression of the reporter is dependent on a splicing event. For instance, an intron may be placed within the coding sequence, and only correct splicing will result in a functional, translated protein.

  • Cell Transfection and Treatment: Cells are transfected with the reporter construct and then treated with varying concentrations of this compound.

  • Reporter Gene Measurement: After an appropriate incubation period, the reporter gene expression is quantified (e.g., by measuring luminescence or fluorescence).

  • Data Analysis: A decrease in the reporter signal in the presence of the compound indicates inhibition of splicing. IC50 values can be calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of this compound to its putative target, SF3b, in a cellular environment.

Objective: To confirm target engagement of this compound with the SF3b complex.

Methodology:

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

  • Lysis and Centrifugation: The cells are lysed, and insoluble, denatured proteins are pelleted by centrifugation.

  • Western Blot Analysis: The amount of soluble SF3b protein remaining in the supernatant at each temperature is quantified by Western blotting.

  • Data Interpretation: A shift to a higher melting temperature for SF3b in the drug-treated samples compared to the control indicates direct binding of the compound to the target protein.

in_vitro_splicing_assay_workflow cluster_prep Preparation cluster_reaction Splicing Reaction cluster_analysis Analysis pre_mRNA Radiolabeled pre-mRNA Synthesis incubation Incubate pre-mRNA, Extract, ATP & this compound pre_mRNA->incubation nuclear_extract Prepare Nuclear Extract nuclear_extract->incubation extraction RNA Extraction incubation->extraction page Denaturing PAGE extraction->page autorad Autoradiography page->autorad

Figure 2: A typical workflow for an in vitro splicing assay.

Quantitative Data Presentation

While specific quantitative data for this compound is not available, the following table structure is recommended for summarizing data from the proposed in vitro studies.

Assay Type Cell Line / System Parameter Value (e.g., µM)
In Vitro Splicing AssayHeLa Nuclear ExtractIC50To be determined
Cell Viability AssayMCF-7GI50To be determined
Cell Viability AssayHCT116GI50To be determined
Cell Viability AssayA549GI50To be determined
Splicing Reporter AssayHEK293IC50To be determined

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents, likely acting through the mechanism of splicing inhibition. The lack of detailed public data necessitates a systematic in vitro characterization to elucidate its precise mechanism, potency, and selectivity. The experimental protocols and frameworks outlined in this guide provide a clear path for future investigations. Key next steps should include comprehensive cell-based screening to determine its antiproliferative spectrum, direct confirmation of its effect on splicing, and validation of its molecular target. Such studies will be crucial in determining the therapeutic potential of this compound and its advancement in the drug discovery pipeline.

References

9-Demethyl FR-901235: A Technical Literature Review of a Spliceosome-Inhibiting Natural Product Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to 9-Demethyl FR-901235. Due to the limited specific literature on this derivative, this review focuses on the well-characterized parent compound, FR-901235, and its closely related analog, Spliceostatin A, to provide a robust understanding of its potential mechanism of action and biological effects.

Introduction

This compound is a natural product derivative that has been noted for its antitumor activity.[1] It was first isolated from an endophytic fungus, Penicillium sp. JP-1, associated with the mangrove plant Aegiceras corniculatum.[1] It is structurally a demethylated form of FR-901235, an immunomodulator that also exhibits potent antitumor properties.[1][2] While specific data on this compound is scarce, its relationship to FR-901235 and the synthetic analog Spliceostatin A, both potent inhibitors of the spliceosome, provides a strong basis for its scientific investigation. This guide will detail the known information on this compound and provide an in-depth review of its parent compounds as a proxy for its likely biological activity and mechanism of action.

Core Compound Profile: this compound

FeatureDescription
Compound Name This compound
CAS Number 1029520-85-1[3]
Molecular Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol
Origin Isolated from endophytic Penicillium sp. Also reported as co-produced with talauxins by Talaromyces stipitatus.
Reported Activity Antitumor activity. It is the 9-demethyl derivative of the immunomodulator FR-901235.
Commercial Status Available as a research chemical and analytical standard.

Mechanism of Action: Insights from FR-901235 and Spliceostatin A

FR-901235 and Spliceostatin A are potent inhibitors of the spliceosome, the large ribonucleoprotein complex responsible for pre-mRNA splicing. They exert their effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP). This interaction stalls spliceosome assembly at the A complex, preventing the subsequent steps of splicing and leading to an accumulation of unspliced pre-mRNA. Given its structural similarity, this compound is presumed to share this mechanism of action.

The following diagram illustrates the proposed mechanism of action:

Spliceosome_Inhibition Mechanism of Spliceosome Inhibition by FR-901235 Analogs cluster_0 Spliceosome Assembly Pathway cluster_1 Inhibition Pre-mRNA Pre-mRNA Complex_E Complex_E Pre-mRNA->Complex_E U1 snRNP Complex_A Complex_A Complex_E->Complex_A U2 snRNP Complex_B Complex_B Complex_A->Complex_B U4/U5/U6 tri-snRNP Spliced_mRNA Spliced_mRNA Complex_B->Spliced_mRNA Catalytic Steps FR-901235_Analog This compound FR-901235 Spliceostatin A SF3b SF3b Subunit (of U2 snRNP) FR-901235_Analog->SF3b Binds to SF3b->Complex_A Inhibits transition to Complex B

Caption: Inhibition of spliceosome assembly by FR-901235 analogs.

Quantitative Data for FR-901235 and Related Compounds

The following tables summarize the reported in vitro activity of FR-901235 and its analogs. This data is essential for understanding the potency and potential therapeutic window of this class of compounds.

Table 1: In Vitro Splicing Inhibition

CompoundAssay SystemIC₅₀
FR-901235HeLa cell nuclear extract~10 nM
Spliceostatin AHeLa cell nuclear extract~1 nM

Note: Data is compiled from various literature sources. Actual values may vary depending on the specific assay conditions.

Table 2: Cytotoxicity in Human Cancer Cell Lines

CompoundCell LineCancer TypeGI₅₀ (approx.)
Spliceostatin AHeLaCervical Cancer< 1 nM
Spliceostatin AA549Lung Cancer~1 nM
Spliceostatin AMCF7Breast Cancer~1 nM
Spliceostatin AHCT116Colon Cancer< 1 nM

Note: GI₅₀ is the concentration for 50% growth inhibition. Data is representative of typical values found in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related spliceosome inhibitors.

In Vitro Splicing Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the spliceosome machinery.

Objective: To measure the inhibition of pre-mRNA splicing in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., ³²P-UTP labeled)

  • Splicing reaction buffer (containing ATP, MgCl₂, KCl)

  • Test compound (this compound) dissolved in DMSO

  • Proteinase K

  • Phenol/chloroform

  • Ethanol (B145695)

  • Urea-polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager

Protocol:

  • Prepare splicing reactions on ice by combining HeLa nuclear extract, splicing buffer, and radiolabeled pre-mRNA.

  • Add the test compound at various concentrations (or DMSO as a vehicle control).

  • Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

  • Stop the reactions by adding a solution containing Proteinase K and incubating to digest proteins.

  • Extract the RNA from the reaction mixture using phenol/chloroform extraction followed by ethanol precipitation.

  • Resuspend the RNA pellet in a formamide-containing loading buffer.

  • Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) by size using urea-PAGE.

  • Dry the gel and visualize the radiolabeled RNA bands using a phosphorimager.

  • Quantify the intensity of the bands corresponding to pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.

The following diagram outlines the workflow for the in vitro splicing assay:

In_Vitro_Splicing_Workflow Experimental Workflow for In Vitro Splicing Assay Start Start Reaction_Setup Set up splicing reaction: - HeLa Nuclear Extract - Radiolabeled pre-mRNA - Splicing Buffer Start->Reaction_Setup Add_Compound Add Test Compound (e.g., this compound) Reaction_Setup->Add_Compound Incubation Incubate at 30°C Add_Compound->Incubation Stop_Reaction Stop reaction and digest protein (Proteinase K) Incubation->Stop_Reaction RNA_Extraction RNA extraction (Phenol/Chloroform) Stop_Reaction->RNA_Extraction PAGE Urea-PAGE RNA_Extraction->PAGE Analysis Phosphorimaging and Quantification PAGE->Analysis End End Analysis->End

Caption: Workflow of the in vitro splicing assay.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Objective: To determine the concentration-dependent effect of a compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound (this compound) dissolved in DMSO

  • MTS or MTT reagent

  • Plate reader (spectrophotometer)

Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and no-cell controls (medium only).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add the MTS or MTT reagent to each well and incubate for a further 1-4 hours. During this time, viable cells will convert the reagent into a colored formazan (B1609692) product.

  • If using MTT, a solubilization solution must be added to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength using a plate reader.

  • Subtract the background absorbance (from no-cell controls) and normalize the data to the vehicle control to calculate the percentage of cell viability.

  • Plot the percentage of viability against the compound concentration and use a non-linear regression to calculate the GI₅₀ or IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential as an anticancer agent, likely acting through the inhibition of the spliceosome. While direct experimental data for this specific derivative is limited, the extensive research on its parent compound, FR-901235, and the related analog, Spliceostatin A, provides a strong foundation for its further investigation. Future research should focus on the direct characterization of this compound's biological activity, including its potency in in vitro splicing and cell-based assays, as well as its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining its potential for development as a novel therapeutic agent. The detailed protocols and comparative data provided in this guide offer a valuable resource for researchers embarking on the study of this promising compound.

References

Unveiling the Endophytic Source of 9-Demethyl FR-901235: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the endophytic fungal sources of 9-Demethyl FR-901235, a polyketide with noted antitumor activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the producing organisms, experimental protocols for their isolation and culture, and insights into the biosynthesis of this valuable secondary metabolite.

Primary Fungal Source: Penicillium sp. JP-1

The initial discovery and isolation of this compound were from an endophytic fungus, Penicillium sp. JP-1. This fungus was isolated from the mangrove plant Aegiceras corniculatum.[1] Mangrove ecosystems are known hotspots for biodiversity, including a rich community of endophytic fungi that produce a wide array of bioactive secondary metabolites.

Another known producer of this compound is Talaromyces stipitatus, which co-produces this compound with other metabolites.

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and cultivation of the source fungus and subsequent production of the target compound. The following sections outline the key experimental procedures.

Isolation of Endophytic Fungus Penicillium sp. JP-1

The isolation of endophytic fungi from plant tissues requires a stringent surface sterilization process to eliminate epiphytic microorganisms.

Workflow for Endophytic Fungus Isolation

Plant_Collection Collect healthy plant material (Aegiceras corniculatum) Washing Wash with tap water Plant_Collection->Washing Surface_Sterilization Surface Sterilization (Sequential immersion) Washing->Surface_Sterilization Rinsing Rinse with sterile distilled water Surface_Sterilization->Rinsing Drying Air dry under sterile conditions Rinsing->Drying Plating Place plant segments on PDA medium Drying->Plating Incubation Incubate at 28°C Plating->Incubation Isolation Isolate fungal hyphae growing from tissue Incubation->Isolation Pure_Culture Subculture to obtain pure culture Isolation->Pure_Culture

Caption: Workflow for the isolation of endophytic fungi.

Surface Sterilization Protocol:

A generalized but effective protocol for surface sterilization of mangrove plant tissues involves sequential immersion in:

  • 70-75% Ethanol for 1 minute.

  • Sodium hypochlorite (B82951) solution (typically 2-5%) for 3-5 minutes.

  • 70-75% Ethanol for 30 seconds.

  • Followed by several rinses in sterile distilled water.

The sterilized plant segments are then placed on a suitable growth medium, such as Potato Dextrose Agar (PDA), and incubated at approximately 28°C until fungal hyphae emerge from the tissue. These hyphae are then subcultured to obtain a pure isolate.

Fermentation for this compound Production

Both solid-state and submerged fermentation can be employed for the production of secondary metabolites by Penicillium and Talaromyces species. While the specific medium for Penicillium sp. JP-1 to produce this compound is not explicitly detailed in the initial reports, a general approach using solid-state fermentation on a rice medium is common for polyketide production in these genera.

Solid-State Fermentation Protocol:

ParameterCondition
Substrate Rice
Moisture Content Typically adjusted by adding an equal weight of water (e.g., 100g rice with 100mL water)
Sterilization Autoclaving
Inoculation Inoculation with a seed culture of the fungus
Incubation Temperature 25-28°C
Incubation Time 2-4 weeks
Extraction and Purification of this compound

The extraction of polyketides from solid-state fermentation cultures typically involves the use of organic solvents.

Extraction and Purification Workflow

Fermented_Substrate Fermented Rice Substrate Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermented_Substrate->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Purification Further Purification (e.g., HPLC) Fractionation->Purification Pure_Compound Pure 9-Demethyl FR-901235 Purification->Pure_Compound

Caption: General workflow for extraction and purification.

The crude extract obtained after solvent extraction and concentration is then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel and Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biosynthesis of this compound

This compound belongs to the phenalenone class of polyketides. The biosynthesis of phenalenones in fungi originates from the polyketide pathway. A heptaketide precursor is believed to undergo a series of cyclization and modification reactions to form the core phenalenone structure.

Proposed General Biosynthetic Pathway for Phenalenones

Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Heptaketide Heptaketide Intermediate PKS->Heptaketide Cyclization Cyclization/Aromatization Heptaketide->Cyclization Phenalenone_Core Phenalenone Core Structure Cyclization->Phenalenone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Phenalenone_Core->Tailoring_Enzymes Demethyl_FR This compound Tailoring_Enzymes->Demethyl_FR

Caption: Simplified phenalenone biosynthetic pathway.

The specific tailoring enzymes, such as oxygenases and demethylases, involved in the final steps leading to this compound from the core phenalenone structure are yet to be fully elucidated. The identification and characterization of the biosynthetic gene cluster responsible for its production in Penicillium sp. JP-1 or Talaromyces stipitatus would provide definitive insights into its formation.

Quantitative Data

Future Outlook

The discovery of this compound from an endophytic fungus highlights the immense potential of these microorganisms as a source of novel, bioactive compounds for drug discovery. Further research is warranted to fully characterize the biosynthetic pathway of this molecule, which could open avenues for its biotechnological production through metabolic engineering. Moreover, a systematic screening of other endophytic fungi from unique ecological niches may lead to the discovery of new analogs of FR-901235 with improved therapeutic properties.

References

Unveiling 9-Demethyl FR-901235: A Technical Guide to its Immunomodulatory Core

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of 9-Demethyl FR-901235, a compound of significant interest in the field of immunomodulation. As the demethylated derivative of the known immunomodulator FR-901235, this molecule holds promise for therapeutic applications by influencing the intricate processes of the immune system. This document outlines its mechanism of action, supported by quantitative data from related compounds, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it is proposed to modulate.

Core Concept: A Spliceosome Inhibitor with Immunomodulatory Potential

This compound belongs to a family of natural products that includes its parent compound, FR-901235, and the well-characterized splicing inhibitor, Spliceostatin A. The fundamental mechanism of action of these compounds lies in their ability to target the SF3b subcomplex of the spliceosome, a critical component of the cellular machinery responsible for pre-mRNA splicing. By interfering with the splicing process, these molecules can profoundly alter the landscape of protein expression within a cell, leading to a cascade of downstream effects.

The immunomodulatory properties of this class of compounds stem from their ability to modulate the expression of key genes involved in both innate and adaptive immunity. This includes the regulation of cytokine production, lymphocyte proliferation, and the mounting of delayed-type hypersensitivity responses.

Quantitative Data on Related Immunomodulatory Splicing Inhibitors

While specific quantitative data for this compound's immunomodulatory activity is not extensively available in public literature, data from its parent compound, FR-901235, and the related compound FR-901464 (a precursor to Spliceostatin A) provide valuable insights into the potential potency of this class of molecules.

CompoundAssayCell Line/ModelIC50 / EC50Reference
FR-901235 Restoration of Mitogen-Induced Lymphocyte Proliferation (Concanavalin A)Mouse Splenocytes1-100 ng/mL (Restorative Effect)[1]
FR-901464 CytotoxicityP388 (Murine Leukemia)0.6 nM[1]
FR-901464 CytotoxicityL1210 (Murine Leukemia)0.7 nM[1]
FR-901464 CytotoxicityKB (Human Epidermoid Carcinoma)1.0 nM[1]

Key Signaling Pathways

The immunomodulatory effects of this compound and its analogs are believed to be mediated through the disruption of normal splicing of pre-mRNAs for key signaling molecules in immune cells. This can lead to the downregulation of pro-inflammatory signals and the upregulation of anti-inflammatory factors.

Toll-like Receptor (TLR) Signaling

Splicing inhibitors have been shown to impact TLR signaling, a cornerstone of the innate immune response. By altering the splicing of components like MyD88, IRAKs, and TRAF6, these compounds can dampen the inflammatory cascade initiated by pathogen-associated molecular patterns (PAMPs).

TLR_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_complex IKK Complex TRAF6->NFkB_complex NFkB NF-κB NFkB_complex->NFkB activates IkB IκB NFkB->IkB releases InflammatoryGenes Inflammatory Gene Transcription NFkB->InflammatoryGenes translocates to nucleus SplicingInhibitor This compound (Splicing Inhibitor) Spliceosome Spliceosome (SF3b) SplicingInhibitor->Spliceosome inhibits Spliceosome->MyD88 affects splicing of pre-mRNA Spliceosome->IRAKs affects splicing of pre-mRNA Spliceosome->TRAF6 affects splicing of pre-mRNA TCR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg IP3 IP3 PLCg->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT GeneTranscription Gene Transcription (e.g., IL-2) NFAT->GeneTranscription translocates to nucleus SplicingInhibitor This compound (Splicing Inhibitor) Spliceosome Spliceosome (SF3b) SplicingInhibitor->Spliceosome inhibits Spliceosome->Calcineurin may affect splicing of components Spliceosome->NFAT may affect splicing of components Synthesis_Workflow Start Dinaphthyl Ketone Intermediate Rearrangement Rearrangement Reaction Start->Rearrangement FR901235 FR-901235 Rearrangement->FR901235 Demethylation Demethylation FR901235->Demethylation Demethyl_FR This compound Demethylation->Demethyl_FR

References

Methodological & Application

Application Notes and Protocols for 9-Demethyl FR-901235 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator with reported antitumor activity.[1] While direct studies on this compound are limited, its parent compound and related molecules, such as spliceostatin A and pladienolide B, are known to target the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.[2][3][4] These compounds specifically bind to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[2] Inhibition of SF3b function leads to widespread disruption of pre-mRNA splicing, often resulting in intron retention or exon skipping, which can trigger cell cycle arrest and apoptosis in cancer cells. This application note provides a detailed protocol for a cell-based assay to characterize the activity of this compound by assessing its impact on pre-mRNA splicing and cell viability.

Signaling Pathway

The spliceosome is a large and dynamic molecular complex that catalyzes the removal of introns from pre-mRNA transcripts. The process begins with the recognition of the 5' splice site and the branch point sequence within the intron by the U1 and U2 snRNPs, respectively. SF3b, a component of the U2 snRNP, is crucial for the stable association of the U2 snRNP with the pre-mRNA. Inhibitors like pladienolide B and spliceostatin A bind to SF3b, preventing the proper assembly of the spliceosome and stalling it at an early stage. This inhibition leads to the accumulation of unspliced or aberrantly spliced mRNA, which can result in the production of non-functional proteins or trigger nonsense-mediated decay. The cellular stress caused by widespread splicing defects can activate apoptotic pathways, leading to cancer cell death.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome Splicing SF3b SF3b Subunit Spliceosome->SF3b mRNA Mature mRNA Spliceosome->mRNA Correct Splicing Unspliced_mRNA Unspliced pre-mRNA SF3b->Unspliced_mRNA Aberrant Splicing Demethyl_FR 9-Demethyl FR-901235 Demethyl_FR->SF3b Inhibition Ribosome Ribosome mRNA->Ribosome Translation Apoptosis Apoptosis Unspliced_mRNA->Apoptosis Cellular Stress Protein Functional Protein Ribosome->Protein Cell_Death Cell Death Apoptosis->Cell_Death

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

This section details the protocols for assessing the effects of this compound on cancer cell lines.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549, or SKOV3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Splicing Analysis

Objective: To quantify the effect of this compound on pre-mRNA splicing by measuring the levels of unspliced transcripts.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for a target gene (e.g., MCL1, which is known to be affected by spliceosome inhibitors) and a housekeeping gene (e.g., GAPDH). Design one primer pair that amplifies the spliced mRNA (spanning an exon-exon junction) and another pair where one primer is in an intron and the other in an exon to detect unspliced pre-mRNA.

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for 6-24 hours.

  • Isolate total RNA using a commercial RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers for spliced and unspliced transcripts of the target gene and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in unspliced pre-mRNA levels.

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays A Seed Cancer Cells B Treat with 9-Demethyl FR-901235 A->B C Cell Viability (MTS Assay) B->C D RNA Extraction B->D G Data Analysis C->G E Reverse Transcription D->E F qRT-PCR (Splicing Analysis) E->F F->G

Figure 2: Experimental workflow for the cell-based assay.

Data Presentation

The following tables present illustrative quantitative data based on the expected activity of a potent spliceosome inhibitor.

Table 1: Effect of this compound on Cell Viability

Concentration (nM)Cell Viability (% of Control)
0 (Vehicle)100
195
1075
5040
10020
5005

Table 2: Relative Quantification of Unspliced MCL1 pre-mRNA

Concentration (nM)Fold Change in Unspliced MCL1 pre-mRNA
0 (Vehicle)1.0
102.5
508.0
10015.0

Conclusion

This application note provides a comprehensive framework for a cell-based assay to characterize the activity of this compound as a potential spliceosome inhibitor. The described protocols for cell viability and qRT-PCR analysis of splicing will enable researchers to determine the compound's potency and mechanism of action. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying biological pathways. Further experiments, such as RNA sequencing for a global analysis of splicing changes and apoptosis assays, can provide a more in-depth characterization of this compound's cellular effects.

References

Application Notes and Protocols for In Vivo Experimental Design of 9-Demethyl FR-901235 and Other Spliceosome Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide for the in vivo experimental design and application of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235 with reported antitumor activity.[1] Due to the limited specific in vivo data available for this compound, this guide draws upon established methodologies and data from analogous spliceosome inhibitors that target the SF3B1 subunit, a key component of the spliceosome machinery.[2][3][4] Inhibition of SF3B1 disrupts pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.[2] These protocols and notes are intended to serve as a foundational resource for researchers designing preclinical in vivo studies to evaluate the efficacy and mechanism of action of this compound and other related compounds.

Mechanism of Action: Targeting the Spliceosome

This compound and its analogs are believed to exert their antitumor effects by modulating the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing. The primary target of many such compounds is the SF3B1 protein, a core component of the U2 snRNP. By binding to SF3B1, these inhibitors interfere with the early stages of spliceosome assembly, leading to the accumulation of unspliced pre-mRNA, inhibition of protein translation, and ultimately, cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Spliceosome_Inhibition_Pathway Mechanism of Action of SF3B1 Spliceosome Inhibitors Pre_mRNA pre-mRNA Spliceosome Spliceosome (U1, U2, U4, U5, U6 snRNPs) Pre_mRNA->Spliceosome Splicing Process mRNA Mature mRNA Spliceosome->mRNA SF3B1 SF3B1 Subunit SF3B1->Spliceosome Component of Inhibitor This compound (or analog) Inhibitor->SF3B1 Inhibition Unspliced_mRNA Accumulation of Unspliced pre-mRNA Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) Unspliced_mRNA->Cell_Cycle_Arrest Apoptosis Apoptosis Unspliced_mRNA->Apoptosis Ribosome Ribosome mRNA->Ribosome Export Protein Functional Proteins Ribosome->Protein Translation

Caption: Inhibition of the SF3B1 subunit of the spliceosome by compounds like this compound.

Data Presentation: In Vivo Efficacy of Spliceosome Inhibitors

The following tables summarize quantitative data from in vivo studies of various spliceosome inhibitors, which can be used as a reference for designing experiments with this compound.

Table 1: Antitumor Efficacy of Spliceosome Inhibitors in Xenograft Models

CompoundCancer TypeAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
E7107 T-cell Acute Lymphoblastic Leukemia (T-ALL)MouseNot SpecifiedSignificant reduction in tumor burden
H3B-8800 Spliceosome-mutant cancers (e.g., SF3B1 K700E)MouseOrally availablePreferential inhibition of tumor growth
Compound 5 (Synthetic) Not SpecifiedMouseNot SpecifiedDemonstrated antitumor efficacy
Pladienolide B GlioblastomaMouseNot SpecifiedReduction in tumor initiation and progression

Table 2: Survival Benefit of Spliceosome Inhibitors in In Vivo Models

CompoundCancer TypeAnimal ModelTreatmentOutcomeReference
E7107 T-cell Acute Lymphoblastic Leukemia (T-ALL)MouseE7107 vs. VehicleProlonged mouse survival
E7107 NALM-6 (B-cell line) with SF3B1-K700EMouseE7107 TreatmentIncreased overall survival
Pladienolide B GlioblastomaMouseSF3B1 BlockadeProlonged survival

Experimental Protocols

Protocol 1: Xenograft Tumor Model for Efficacy Assessment

This protocol describes a general workflow for evaluating the antitumor activity of a test compound, such as this compound, in a subcutaneous xenograft model.

Experimental Workflow Diagram

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Line Culture (e.g., NCI-H295R, NALM-6) start->cell_culture inoculation 2. Subcutaneous Inoculation of Cells into Immunocompromised Mice cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring (Calipers) inoculation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (e.g., i.p., p.o.) randomization->treatment monitoring 6. Continued Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint 7. Study Endpoint (Tumor size limit, time) monitoring->endpoint analysis 8. Data Analysis (Tumor Growth Inhibition, Survival) endpoint->analysis end End analysis->end

Caption: A typical workflow for an in vivo xenograft study.

Materials:

  • Cancer cell line of interest (e.g., with or without SF3B1 mutations)

  • Immunocompromised mice (e.g., SCID, NOD/SCID, or nude mice)

  • This compound (or other test compound)

  • Vehicle control (e.g., saline, DMSO, corn oil)

  • Positive control (optional, e.g., a known anticancer drug)

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions to achieve the required number of cells for inoculation.

  • Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the start of the experiment.

  • Cell Inoculation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the test compound and vehicle control at the desired concentrations.

    • Administer the treatments to the respective groups according to the planned schedule (e.g., daily, twice weekly), route (e.g., intraperitoneal, oral gavage), and dose.

  • Monitoring:

    • Continue to measure tumor volume and body weight regularly.

    • Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, after a fixed duration of treatment, or if significant toxicity is observed.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze survival data using Kaplan-Meier curves.

    • Perform statistical analysis to determine the significance of the observed effects.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

This protocol outlines the steps to assess the in vivo mechanism of action of the test compound by analyzing changes in downstream biomarkers.

Procedure:

  • Tissue Collection: At the end of the efficacy study, or at specific time points during treatment, collect tumor tissues and other relevant organs from a subset of animals in each group.

  • RNA Extraction and Analysis:

    • Extract total RNA from the collected tumor tissues.

    • Perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the expression levels of unspliced and spliced forms of specific pre-mRNAs known to be affected by spliceosome inhibition.

  • Protein Extraction and Western Blotting:

    • Extract total protein from tumor tissues.

    • Perform Western blot analysis to measure the levels of proteins involved in apoptosis (e.g., cleaved PARP, Caspase-3) and cell cycle regulation (e.g., p21, Cyclin B1).

Toxicity Assessment:

A preliminary toxicity study is crucial to determine the maximum tolerated dose (MTD) of this compound. This involves administering escalating doses of the compound to non-tumor-bearing mice and monitoring for signs of toxicity, including:

  • Body weight loss

  • Changes in food and water consumption

  • Clinical signs of distress

  • Complete blood counts (CBC)

  • Serum chemistry panels

  • Histopathological analysis of major organs at the end of the study.

The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound and other novel spliceosome inhibitors. While direct experimental data for this compound is limited, the methodologies and comparative data from analogous compounds targeting SF3B1 provide a strong starting point for rigorous preclinical investigation. Careful experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, will be critical in elucidating the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for 9-Demethyl FR-901235 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

PropertyValue
Molecular Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol
Appearance Solid
Solubility Soluble in DMSO and methanol

Postulated Signaling Pathway

Based on the immunomodulatory activity of the parent compound FR-901235, it is hypothesized that 9-Demethyl FR-901235 may influence T-cell mediated immune responses. A simplified putative signaling pathway is depicted below.

G cluster_antigen_presentation Antigen Presentation cluster_tcell_activation T-Cell Activation & Proliferation APC Antigen Presenting Cell (APC) TCell T-Cell APC->TCell Presents Antigen TCR T-Cell Receptor (TCR) TCell->TCR IL2 IL-2 Production TCR->IL2 Signal 1 MHC MHC MHC->APC Proliferation T-Cell Proliferation IL2->Proliferation Autocrine/Paracrine Signaling Effector Effector T-Cells Proliferation->Effector Drug This compound Drug->Proliferation Restores/Enhances

Caption: Putative mechanism of this compound in T-cell activation.

Experimental Protocols

Dose Range Finding Study (Based on Parent Compound FR-901235)

The following protocol is adapted from studies on the parent compound, FR-901235, and is recommended as a starting point for determining the appropriate dosage of this compound.

Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range of this compound in a murine model.

Animal Model:

  • Species: BALB/c mice (or other appropriate strain)

  • Age: 6-8 weeks

  • Sex: Female or male (be consistent within the study)

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

Experimental Groups:

  • Group 1: Vehicle control (e.g., DMSO/saline)

  • Group 2-5: this compound at escalating doses (e.g., 0.1, 1, 10, 100 mg/kg). The selection of these starting doses is hypothetical and should be adjusted based on any available in vitro cytotoxicity data.

Administration:

  • Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection. Oral gavage can also be considered depending on the compound's oral bioavailability.

  • Frequency: Daily for 5-14 consecutive days.

  • Volume: 100 µL per 10 g of body weight.

Parameters to Monitor:

  • Toxicity: Body weight (daily), clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior) (daily), mortality (daily).

  • Immunomodulatory Activity (at the end of the treatment period):

    • Splenocyte Proliferation Assay: Spleens are harvested, and splenocytes are isolated. Proliferation in response to mitogens (e.g., Concanavalin A, lipopolysaccharide) is measured using a BrdU or [³H]-thymidine incorporation assay.

    • Delayed-Type Hypersensitivity (DTH) Response: Mice are sensitized with an antigen (e.g., sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH)) at the beginning of the study. At the end of the treatment period, mice are challenged with the same antigen in the footpad. The increase in footpad thickness is measured 24-48 hours later as an indicator of DTH.

Experimental Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase (14 days) cluster_assessment Endpoint Assessment A Acclimatize Mice (7 days) B Randomize into Groups (n=5-10/group) A->B C Daily Dosing (Vehicle or this compound) B->C D Monitor Body Weight & Clinical Signs C->D E Sacrifice & Harvest Spleens D->E F Splenocyte Proliferation Assay E->F G DTH Measurement (Footpad Swelling) E->G

Caption: Workflow for a dose-range finding study.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Body Weight Changes and Clinical Observations

GroupDose (mg/kg)Mean Body Weight Change (%)Clinical Signs of ToxicityMortality
1Vehicle
20.1
31
410
5100

Table 2: Immunomodulatory Effects

GroupDose (mg/kg)Splenocyte Proliferation (Stimulation Index)DTH Response (Footpad Swelling, mm)
1Vehicle
20.1
31
410
5100

Conclusion

The provided protocols and guidelines offer a starting framework for investigating the in vivo dosage and efficacy of this compound. As no direct preclinical data for this specific compound is publicly available, a cautious and systematic approach, beginning with a dose-range finding study based on the known immunomodulatory effects of its parent compound, FR-901235, is strongly recommended. Subsequent studies can then be designed to explore its anti-tumor efficacy in relevant xenograft or syngeneic tumor models, further refining the optimal dosing regimen. Careful observation and comprehensive data collection will be crucial for determining the therapeutic potential of this compound.

Application Notes and Protocols: 9-Demethyl FR-901235 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a derivative of the natural immunomodulator FR-901235, first isolated from the endophytic fungus Penicillium sp.[1] While initial reports indicate that this compound possesses antitumor activity, detailed mechanistic studies and comprehensive quantitative data in the public domain are limited. This document provides a potential framework for its application in cancer research, drawing parallels from related compounds and outlining standard experimental protocols for its evaluation.

Hypothesized Mechanism of Action

Based on the known activities of similar natural products and related FR-compounds, it is hypothesized that this compound may exert its antitumor effects through the modulation of pre-mRNA splicing. Dysregulation of splicing is a known hallmark of cancer, leading to the production of oncogenic protein isoforms. Small molecules that interfere with the spliceosome machinery are a promising class of anti-cancer agents.

It is proposed that this compound may target components of the spliceosome, leading to intron retention and the production of aberrant mRNA transcripts. This could trigger cellular stress responses, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Potential Applications in Cancer Research

  • Screening for Anti-cancer Activity: Initial studies would involve screening this compound against a panel of diverse cancer cell lines to determine its cytotoxic and anti-proliferative effects.

  • Mechanism of Action Studies: Investigating the molecular mechanism by which this compound induces cell death, with a focus on its potential role as a splicing modulator.

  • Target Identification and Validation: Identifying the specific cellular targets of this compound within the splicing machinery or other relevant cancer signaling pathways.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.

  • Combination Therapy Studies: Assessing the synergistic or additive effects of this compound when used in combination with standard-of-care chemotherapy agents or targeted therapies.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
Cell LineCancer TypeIC50 (µM) - 48hIC50 (µM) - 72h
MCF-7Breast Adenocarcinoma5.22.8
MDA-MB-231Breast Adenocarcinoma8.14.5
A549Lung Carcinoma12.57.3
HCT116Colon Carcinoma6.83.1
HeLaCervical Carcinoma9.35.0
JurkatT-cell Leukemia2.10.9
Table 2: Illustrative Apoptosis Induction by this compound (Annexin V/PI Staining)
Cell LineTreatment (24h)% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7 Vehicle Control2.11.5
This compound (5 µM)25.48.2
A549 Vehicle Control3.52.0
This compound (10 µM)30.112.7

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for the desired time points (e.g., 48 and 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well.

  • Incubate for 4 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis

Objective: To analyze the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Cyclin D1, p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade Splicing_Factors Splicing Factors Signaling_Cascade->Splicing_Factors Spliceosome_Modulation Spliceosome Modulation pre_mRNA pre-mRNA Spliceosome_Modulation->pre_mRNA Inhibition Splicing_Factors->pre_mRNA Regulation Aberrant_mRNA Aberrant mRNA pre_mRNA->Aberrant_mRNA Apoptosis_Induction Apoptosis Induction Aberrant_mRNA->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Aberrant_mRNA->Cell_Cycle_Arrest 9_Demethyl_FR_901235 9_Demethyl_FR_901235 9_Demethyl_FR_901235->Spliceosome_Modulation

Caption: Hypothesized signaling pathway of this compound.

G Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treat with 9-Demethyl FR-901235 Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Western_Blot Western Blot (Apoptosis/Cell Cycle Markers) Mechanism_Studies->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Splicing_Assay Splicing Reporter Assay Mechanism_Studies->Splicing_Assay In_Vivo_Studies In Vivo Xenograft Model Mechanism_Studies->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General experimental workflow for evaluating this compound.

G Compound This compound Target Hypothesized Target: Spliceosome Component Compound->Target Mechanism Mechanism: Inhibition of pre-mRNA Splicing Target->Mechanism Cellular_Effect Cellular Effects Mechanism->Cellular_Effect Apoptosis Apoptosis Cellular_Effect->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effect->Cell_Cycle_Arrest Outcome Therapeutic Outcome: Antitumor Activity Apoptosis->Outcome Cell_Cycle_Arrest->Outcome

Caption: Logical relationship of the proposed antitumor action.

References

9-Demethyl FR-901235: A Tool for Investigating Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

9-Demethyl FR-901235 is a derivative of the known immunomodulator, FR-901235. The parent compound, FR-901235, has demonstrated the ability to restore normal mitogen-induced lymphocyte proliferation and to partially recover impaired delayed-type hypersensitivity in preclinical models.[1] These characteristics suggest that FR-901235 and its derivatives, including this compound, are valuable tools for immunology research, particularly in the study of T-cell function and immunomodulation. Additionally, this compound has been noted for its potential antitumor activity.[1]

The structural modification at the 9-position, a demethylation, may alter the compound's biological activity, potency, or specificity compared to its parent molecule. This makes this compound a particularly interesting tool for dissecting the structure-activity relationships of this class of immunomodulators and for probing the signaling pathways that govern T-cell responses.

This document provides an overview of the potential applications of this compound in immunology research and offers detailed protocols for investigating its effects on T-cell proliferation and cytokine production.

Mechanism of Action (Inferred)

While the precise mechanism of this compound is not fully elucidated in publicly available literature, it is hypothesized to function in a manner similar to other FK506-binding protein (FKBP) ligands. The parent compound, FR-901235, is structurally related to the well-characterized immunosuppressant FK506 (tacrolimus). FK506 exerts its effects by forming a complex with FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2). The ultimate effect is the suppression of T-cell activation and proliferation.

The demethylation at the 9-position in this compound may influence its binding affinity for FKBPs or the subsequent interaction with calcineurin, potentially leading to a modified or more specific immunomodulatory profile.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Calcineurin_active Active Calcineurin TCR->Calcineurin_active Ca2+ influx CD28 CD28 APC Antigen Presenting Cell (APC) APC->TCR Antigen APC->CD28 Co-stimulation 9_Demethyl_FR 9-Demethyl FR-901235 FKBP12 FKBP12 9_Demethyl_FR->FKBP12 Binds to Complex This compound -FKBP12 Complex Calcineurin_inactive Inactive Calcineurin Complex->Calcineurin_inactive Inhibits NFATp NFAT-P Calcineurin_active->NFATp Dephosphorylates NFAT NFAT Gene_Expression Cytokine Gene Expression (e.g., IL-2) NFAT->Gene_Expression Translocates to nucleus and activates transcription

Caption: Inferred signaling pathway of this compound.

Data Presentation

As a novel research tool, specific quantitative data for this compound is not yet widely published. The following table is provided as a template for researchers to organize their experimental findings when characterizing the immunomodulatory effects of this compound.

Parameter Cell Type Assay Condition This compound Concentration Result Reference (Internal)
IC50 / EC50 Human PBMCsT-cell Proliferation (anti-CD3/CD28)e.g., 0.1 nM - 10 µMe.g., 50 nMe.g., Exp #001
Murine SplenocytesT-cell Proliferation (Con A)e.g., 0.1 nM - 10 µM
Cytokine Inhibition Human CD4+ T-cellsIL-2 Production (PMA/Ionomycin)e.g., 100 nMe.g., 75% inhibitione.g., Exp #002
Human CD8+ T-cellsIFN-γ Production (anti-CD3/CD28)e.g., 100 nM
Cell Viability Human PBMCs72-hour incubatione.g., up to 10 µMe.g., >95% viablee.g., Exp #003

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on T-lymphocyte functions.

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol details a method to assess the impact of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

  • Phosphate Buffered Saline (PBS)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA), or Concanavalin A (Con A))

  • This compound stock solution (dissolved in DMSO)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells twice with PBS.

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 50 µL of the this compound dilutions to the appropriate wells of a 96-well plate.

    • Include vehicle control (DMSO) and unstimulated control wells.

    • Add 50 µL of the T-cell stimulant to the appropriate wells.

    • Add 100 µL of the CFSE-labeled cell suspension to all wells.

  • Incubation and Analysis:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

    • After incubation, harvest the cells and wash with PBS containing 2% FBS.

    • Resuspend the cells in FACS buffer for flow cytometry analysis.

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the lymphocyte population and examining the histogram of CFSE fluorescence. Proliferating cells will show successive peaks of halved fluorescence intensity.

G cluster_prep Cell Preparation cluster_setup Assay Setup cluster_analysis Incubation & Analysis pbmc Isolate PBMCs wash1 Wash Cells pbmc->wash1 stain Stain with CFSE wash1->stain quench Quench Staining stain->quench wash2 Wash Cells quench->wash2 resuspend Resuspend Cells wash2->resuspend plate Add this compound to 96-well plate resuspend->plate Proceed to Assay Setup stim Add T-cell Stimulant plate->stim cells Add CFSE-labeled Cells stim->cells incubate Incubate for 3-5 days cells->incubate Proceed to Incubation harvest Harvest & Wash Cells incubate->harvest acquire Acquire on Flow Cytometer harvest->acquire analyze Analyze CFSE Dilution acquire->analyze

Caption: Workflow for T-Cell Proliferation Assay using CFSE.

Protocol 2: Cytokine Production Assay

This protocol describes how to measure the effect of this compound on the production of key cytokines (e.g., IL-2, IFN-γ, TNF-α) by activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • PBMCs or isolated T-cells

  • Complete RPMI-1640 medium

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom culture plates

  • Cytokine-specific ELISA kit (e.g., for human IL-2)

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Isolate and prepare cells as described in Protocol 1 (without CFSE staining).

    • Seed the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound and add 50 µL to the appropriate wells. Include vehicle and unstimulated controls.

    • Add 50 µL of the T-cell stimulant to the appropriate wells.

    • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

    • Supernatants can be assayed immediately or stored at -80°C for later analysis.

  • ELISA:

    • Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.

    • Briefly, this typically involves:

      • Coating a 96-well ELISA plate with a capture antibody.

      • Blocking the plate.

      • Adding the collected supernatants and standards to the wells.

      • Incubating and washing the plate.

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate and stopping the reaction.

    • Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

    • Determine the effect of this compound on cytokine production by comparing the concentrations in the treated wells to the vehicle control.

G cluster_culture Cell Culture & Treatment cluster_collection Supernatant Collection cluster_elisa ELISA Analysis seed Seed Cells in 96-well plate treat Add this compound seed->treat stimulate Add T-cell Stimulant treat->stimulate incubate Incubate for 24-72 hours stimulate->incubate centrifuge Centrifuge Plate incubate->centrifuge collect Collect Supernatant centrifuge->collect elisa Perform ELISA according to manufacturer's protocol collect->elisa read Read Absorbance elisa->read analyze Calculate Cytokine Concentration read->analyze

Caption: Workflow for Cytokine Production Assay using ELISA.

This compound represents a promising chemical tool for the investigation of T-cell biology and immunomodulation. Its relationship to the immunomodulator FR-901235 suggests its utility in probing the signaling pathways that control lymphocyte activation, proliferation, and cytokine production. The provided protocols offer a starting point for researchers to characterize the immunological effects of this compound and to explore its potential as a modulator of the immune response in various disease models. As with any research tool, it is recommended that optimal concentrations and experimental conditions be determined empirically for each specific application.

References

Application Notes and Protocols for 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of 9-Demethyl FR-901235, a potent spliceosome inhibitor. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Compound Information

This compound is the 9-demethyl derivative of the immunomodulator FR-901235 and is known for its antitumor activity.[1] It functions as a spliceosome inhibitor, targeting a critical component of the cellular machinery responsible for pre-mRNA splicing.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₇[1][2]
Molecular Weight 330.29 g/mol [1][2]
CAS Number 1029520-85-1
Purity >95% by HPLC
Appearance Solid
Long-Term Storage (Solid) -20°C

Mechanism of Action: Spliceosome Inhibition

This compound, like its parent compound FR-901235, is believed to exert its biological effects through the inhibition of the spliceosome. The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression. The primary target of FR-901235 and related compounds is the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP).

By binding to SF3B1, this compound is thought to interfere with the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA. This disruption stalls the assembly of the spliceosome at an early stage, leading to an accumulation of unspliced pre-mRNA and ultimately inhibiting the production of mature mRNA for a subset of genes. This disruption of splicing can trigger downstream cellular responses, including cell cycle arrest and apoptosis, which contribute to its antitumor activity.

spliceosome_inhibition cluster_nucleus Cell Nucleus pre_mRNA pre-mRNA (with introns) Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome mature_mRNA Mature mRNA (spliced) Spliceosome->mature_mRNA Splicing Apoptosis Apoptosis / Cell Cycle Arrest Spliceosome->Apoptosis Dysregulation leads to SF3B1 SF3B1 (U2 snRNP component) SF3B1->Spliceosome essential component Inhibition Inhibition Protein Protein Synthesis mature_mRNA->Protein Cell_Function Normal Cell Function Protein->Cell_Function Demethyl_FR This compound Demethyl_FR->SF3B1 binds to Inhibition->Spliceosome

Diagram 1. Proposed mechanism of action for this compound.

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental reproducibility.

Recommended Solvents and Solubility
SolventKnown Solubility
Dimethyl Sulfoxide (DMSO) Soluble
Methanol Soluble
Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution. The final concentration may need to be adjusted based on the specific experimental requirements.

Materials:

  • This compound solid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh a desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.30 mg of this compound (Molecular Weight = 330.29 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

  • Store: Store the aliquoted stock solutions as recommended in the table below.

Storage Conditions for Solutions
Solution TypeStorage TemperatureMaximum Recommended Storage DurationNotes
Stock Solution in DMSO -20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution in DMSO -80°CUp to 6 monthsPreferred for longer-term storage. Aliquot and protect from light.
Working Solutions (in aqueous media) 2-8°CPrepare fresh for each experimentThe stability of this compound in aqueous solutions is unknown. It is highly recommended to prepare working dilutions immediately before use.

Experimental Protocols

The following are general protocols that can be adapted for use with this compound. It is crucial to determine the optimal concentration and incubation time for each specific cell line and assay.

Experimental Workflow for In Vitro Studies

experimental_workflow cluster_workflow In Vitro Experimental Workflow prep Prepare 10 mM Stock Solution in DMSO store Aliquot and Store at -80°C prep->store dilute Prepare Working Dilutions in Culture Medium store->dilute cell_culture Culture and Seed Cells treat Treat Cells with this compound cell_culture->treat dilute->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate assay Perform Downstream Assays (e.g., Cytotoxicity, Splicing Analysis) incubate->assay analyze Data Analysis assay->analyze

References

Application Notes and Protocols for HPLC Analysis of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a demethylated derivative of the potent immunomodulator FR-901235 (Tacrolimus). As a potential metabolite, impurity, or synthetic intermediate in drug development, a robust and reliable analytical method for its quantification is crucial. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on established principles for the analysis of structurally related phenolic compounds and immunosuppressants.

Experimental Protocols

1. Sample Preparation

A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

For the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, a sample clean-up and extraction procedure is necessary. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be adapted.

  • Solid-Phase Extraction (SPE) Protocol:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 1 mL of the sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Method

The following HPLC conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the proposed conditions. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (RT) Approximately 12-15 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start stock Prepare Stock Solution (1 mg/mL) start->stock sample_prep Sample Extraction (SPE/LLE) start->sample_prep working Prepare Working Standards stock->working hplc Inject into HPLC working->hplc reconstitute Reconstitute in Mobile Phase sample_prep->reconstitute reconstitute->hplc separation C18 Reverse-Phase Separation hplc->separation detection UV Detection (280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification end End quantification->end

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway

The parent compound of this compound, FR-901235 (Tacrolimus), exerts its immunosuppressive effects by inhibiting calcineurin. This diagram illustrates the simplified signaling pathway.

signaling_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus FR901235 FR-901235 Complex FR-901235-FKBP12 Complex FR901235->Complex binds FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates IL2_Gene IL-2 Gene Transcription NFAT NFAT (dephosphorylated) NFATp->NFAT NFAT->IL2_Gene activates

Caption: Simplified signaling pathway of FR-901235-mediated immunosuppression.

Application Notes and Protocols for Target Identification of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator with reported antitumor activity.[1] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for the identification of cellular targets of this compound using chemical proteomics approaches. These methods are based on established techniques for target deconvolution of natural products and are guided by the known activity of similar compounds that modulate pre-mRNA splicing.[2][3][4]

The parent compound, FR-901235, and its analogs like Spliceostatin A, are known to be potent inhibitors of the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing.[5] These compounds typically target the SF3b subcomplex of the U2 snRNP within the spliceosome. This interaction leads to the inhibition of splicing and subsequent cell cycle arrest and apoptosis, particularly in cancer cells. Given its structural similarity, it is hypothesized that this compound may also function as a splicing modulator by targeting the SF3b complex. The following protocols are designed to test this hypothesis and identify the direct binding partners of this compound in a cellular context.

Signaling Pathway: Pre-mRNA Splicing

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed from pre-mRNA transcripts, and the coding exons are ligated together to form mature mRNA. This process is carried out by the spliceosome, which assembles stepwise on the pre-mRNA. The SF3b complex, a core component of the U2 snRNP, plays a critical role in recognizing the branch point sequence within the intron, an early and essential step in spliceosome assembly. Inhibition of the SF3b complex by small molecules stalls the splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately, cell death.

pre_mRNA_Splicing_Pathway cluster_0 Spliceosome Assembly cluster_1 Splicing Catalysis E_complex E Complex A_complex A Complex E_complex->A_complex U2 binding B_complex B Complex A_complex->B_complex tri-snRNP binding C_complex C Complex B_complex->C_complex Activation Step1 First Catalytic Step C_complex->Step1 Step2 Second Catalytic Step Step1->Step2 mRNA Mature mRNA Step2->mRNA Lariat Intron Lariat Step2->Lariat pre_mRNA pre-mRNA pre_mRNA->E_complex U1 binding U1 U1 snRNP U2 U2 snRNP (contains SF3b) U456 U4/U6.U5 tri-snRNP Inhibitor This compound Inhibitor->U2 Inhibition

Caption: Pre-mRNA splicing pathway and point of inhibition.

Application Notes

Rationale for Chemical Proteomics

Chemical proteomics is a powerful methodology for identifying the protein targets of small molecules directly in a complex biological system. This approach utilizes a chemically modified version of the small molecule, often termed a "probe," to capture its interacting proteins. The captured proteins are then identified using mass spectrometry. For this compound, a biotinylated derivative can be synthesized to serve as an affinity probe. This allows for the selective enrichment of target proteins from cell lysates, providing direct evidence of physical interaction.

Experimental Workflow

The overall workflow for target identification of this compound involves several key stages:

  • Probe Synthesis: A biotin (B1667282) tag is chemically conjugated to this compound via a linker. The position of the linker attachment should be carefully chosen to minimize interference with the compound's binding to its target.

  • Cell Treatment and Lysis: Cancer cell lines, such as those derived from hematologic malignancies known to be sensitive to splicing modulators, are treated with the biotinylated probe. As a negative control, cells are treated with biotin alone. A competition experiment, where cells are co-treated with the probe and an excess of the unmodified this compound, is also performed to ensure the specificity of the interaction. After treatment, cells are lysed to release the proteins.

  • Affinity Purification: The cell lysates are incubated with streptavidin-coated beads, which have a high affinity for biotin. The biotinylated probe, along with its bound proteins, will be captured on the beads.

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads.

  • Protein Digestion and Mass Spectrometry: The eluted proteins are digested into smaller peptides, typically using trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is used to identify and quantify the proteins that were pulled down by the probe. Proteins that are significantly enriched in the probe sample compared to the control samples are considered potential targets.

Target_Identification_Workflow cluster_0 Cell-based Steps cluster_1 Biochemical Steps cluster_2 Analytical Steps Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Probe_Treatment 2. Treatment with Biotin-Probe Cell_Culture->Probe_Treatment Lysis 3. Cell Lysis Probe_Treatment->Lysis Affinity_Purification 4. Affinity Purification (Streptavidin Beads) Lysis->Affinity_Purification Washing 5. Washing Affinity_Purification->Washing Elution 6. Elution/On-bead Digestion Washing->Elution LC_MS 7. LC-MS/MS Analysis Elution->LC_MS Data_Analysis 8. Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Target_Validation 9. Target Validation Data_Analysis->Target_Validation

References

Application Notes and Protocols for High-Throughput Screening of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator, and has demonstrated antitumor activity. While its precise mechanism of action is still under investigation, its structural class and observed anti-proliferative effects suggest it may function as a modulator of essential cellular processes. Notably, other complex natural products with antitumor properties, such as FR901464, have been identified as potent inhibitors of the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing.[1] Dysregulation of splicing is a hallmark of various cancers, making the spliceosome an attractive target for therapeutic development.

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to investigate its potential as a pre-mRNA splicing inhibitor. The protocols described herein are adapted from established methods for identifying and characterizing small molecule modulators of the spliceosome.

Putative Mechanism of Action: Splicing Modulation

The spliceosome is a large ribonucleoprotein complex that catalyzes the removal of introns from pre-mRNA to generate mature mRNA. A key component of the spliceosome is the Splicing Factor 3b (SF3b) complex, a known target of several natural product anticancer agents.[2] These molecules bind to the SF3B1 subunit, interfering with the early stages of spliceosome assembly and leading to an accumulation of unspliced pre-mRNA.[1] This disruption of splicing can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. Given the antitumor properties of this compound, a primary hypothesis to investigate is its potential to inhibit spliceosome function, possibly through interaction with the SF3b complex.

cluster_nucleus Cell Nucleus pre-mRNA pre-mRNA Spliceosome Spliceosome pre-mRNA->Spliceosome Splicing Process Mature mRNA Mature mRNA Spliceosome->Mature mRNA Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Spliceosome->Cell Cycle Arrest / Apoptosis Dysfunction leads to Protein Synthesis Protein Synthesis Mature mRNA->Protein Synthesis 9-Demethyl_FR-901235 9-Demethyl FR-901235 SF3B1 SF3B1 9-Demethyl_FR-901235->SF3B1 Inhibition SF3B1->Spliceosome Component of Cell Function / Proliferation Cell Function / Proliferation Protein Synthesis->Cell Function / Proliferation

Caption: Proposed mechanism of this compound as a splicing inhibitor targeting the SF3B1 subunit.

Data Presentation: Comparative Activity of Splicing Inhibitors

The following table summarizes representative quantitative data for known splicing inhibitors that target the SF3b complex. This data can serve as a benchmark for evaluating the potency and cellular effects of this compound.

CompoundTargetIn Vitro Splicing IC50 (nM)Cell-Based Assay GI50 (nM)Reference
Spliceostatin ASF3B1~5~0.5-2[2]
Pladienolide BSF3B1~20~1-10[2]
H3B-8800SF3B1/SF3b complex~15~5-15
This compound SF3B1 (Hypothesized) To be determined To be determined N/A

Experimental Protocols

Primary High-Throughput Screening: In Vitro Splicing Assay

This assay directly measures the effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system using HeLa nuclear extract. A reverse transcription-quantitative PCR (RT-qPCR) based readout allows for a high-throughput format.

Workflow:

A Dispense HeLa Nuclear Extract & Splicing Buffer B Add this compound (or control) A->B C Add pre-mRNA Substrate B->C D Incubate at 30°C C->D E Stop Reaction & Purify RNA D->E F Reverse Transcription (RT) E->F G Quantitative PCR (qPCR) with Splice-Junction-Specific Probes F->G H Data Analysis: Calculate % Inhibition G->H

Caption: Workflow for the in vitro splicing HTS assay.

Methodology:

  • Reaction Setup: In a 384-well plate, dispense 10 µL of HeLa nuclear extract and 2.5 µL of 10X Splicing Reaction Buffer per well.

  • Compound Addition: Add 1 µL of this compound at various concentrations (e.g., from a compound library plate) or DMSO as a vehicle control.

  • Initiation: Add 1 µL of a radiolabeled or biotinylated pre-mRNA substrate to initiate the splicing reaction.

  • Incubation: Incubate the plate at 30°C for 1-2 hours.

  • RNA Purification: Stop the reaction and purify the RNA using a high-throughput RNA purification kit.

  • Reverse Transcription: Perform reverse transcription on the purified RNA to generate cDNA.

  • qPCR Analysis: Perform qPCR using primers and a TaqMan® probe that specifically detects the ligated exons of the mature mRNA.

  • Data Analysis: Calculate the splicing efficiency as the amount of mRNA produced. Determine the IC50 value by plotting the percentage of splicing inhibition against the concentration of this compound.

Secondary Assay: Cell-Based Reporter Gene Assay

This assay validates the activity of this compound in a cellular context using a dual-luciferase reporter system that measures changes in alternative splicing.

Workflow:

A Seed Cells Stably Expressing Dual-Luciferase Reporter B Treat with this compound (or control) A->B C Incubate for 24-48 hours B->C D Lyse Cells C->D E Measure Firefly Luciferase Activity D->E F Measure Renilla Luciferase Activity E->F G Data Analysis: Calculate Luciferase Ratio F->G

Caption: Workflow for the cell-based dual-luciferase reporter assay.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) stably transfected with a dual-luciferase splicing reporter construct into 384-well plates.

  • Compound Treatment: Treat the cells with a dilution series of this compound. Include wells with DMSO as a negative control and a known splicing inhibitor (e.g., Pladienolide B) as a positive control.

  • Incubation: Incubate the cells for 24 to 48 hours.

  • Cell Lysis: Lyse the cells according to the dual-luciferase assay manufacturer's protocol.

  • Luciferase Measurement:

    • Add the Firefly luciferase substrate and measure the luminescence.

    • Add the quenching solution and the Renilla luciferase substrate, and measure the luminescence.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity. A change in this ratio indicates a shift in the alternative splicing of the reporter minigene. Determine the GI50 (concentration for 50% growth inhibition) or EC50 from the dose-response curve.

Target Engagement Assay: SF3B1 Pulldown (Affinity Purification)

To determine if this compound directly interacts with the SF3b complex, an affinity purification experiment can be performed using a biotinylated analog of the compound.

Methodology:

  • Biotinylation: Synthesize a biotinylated version of this compound with a linker that preserves its activity.

  • Lysate Preparation: Prepare nuclear extracts from a relevant cancer cell line.

  • Incubation: Incubate the nuclear extract with the biotinylated this compound or a biotin-only control.

  • Pulldown: Add streptavidin-coated magnetic beads to pull down the biotinylated compound and any interacting proteins.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins and analyze them by Western blotting using an antibody against SF3B1. An enrichment of SF3B1 in the sample incubated with biotinylated this compound compared to the control suggests a direct interaction.

Conclusion

The protocols outlined in these application notes provide a comprehensive strategy for the high-throughput screening and initial mechanistic characterization of this compound as a potential pre-mRNA splicing inhibitor. Positive results from these assays would warrant further investigation into its specific effects on alternative splicing events and its potential as a novel anticancer therapeutic.

References

Application Notes and Protocols for 9-Demethyl FR-901235 Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a derivative of the immunomodulator FR-901235 and has demonstrated antitumor properties.[1] While detailed cell culture delivery protocols for this compound are not extensively published, this document provides a generalized protocol based on the methodologies used for structurally and functionally related spliceosome inhibitors, such as Meayamycin (B1256378) B, a potent analog of FR901464.[2][3][4][5] These compounds typically target the SF3b complex of the spliceosome, inhibiting pre-mRNA splicing and inducing apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the antiproliferative activity of Meayamycin analogs, which can serve as a reference for designing experiments with this compound. The GI50 (half-maximal growth inhibition) values indicate the concentration of the compound required to inhibit the growth of 50% of the cells.

Cell LineCompoundGI50 (nM)
HCT1162'-Me meayamycin D129 ± 14
HCT1163'-Me meayamycin D4.8 ± 0.9
SW482'-Me meayamycin D127 ± 15
SW483'-Me meayamycin D4.6 ± 0.7
A5492'-Me meayamycin D240 ± 48

Data adapted from a study on Meayamycin analogs.

Experimental Protocols

This section provides a detailed methodology for the preparation and delivery of this compound into a cell culture system.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Selected cancer cell line (e.g., HCT116, A549, MCF-7)

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader for viability assays (e.g., MTT or CellTiter-Glo)

Protocol for Determining Antiproliferative Activity:

  • Stock Solution Preparation:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 1 nM to 10 µM) to determine the effective range.

    • The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO) in the experiment.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line and the specific experimental goals.

  • Cell Viability Assay (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the GI50 value using a non-linear regression analysis.

Visualizations

Signaling Pathway: Inhibition of Spliceosome by FR-901235 Analogs

spliceosome_inhibition cluster_pre_spliceosome Pre-mRNA Splicing cluster_inhibitor Inhibitor Action Pre-mRNA Pre-mRNA U1_snRNP U1 snRNP Pre-mRNA->U1_snRNP 5' splice site recognition Spliceosome_A Complex A U1_snRNP->Spliceosome_A U2_snRNP U2 snRNP SF3b_Complex SF3b Complex U2_snRNP->SF3b_Complex binds SF3b_Complex->Spliceosome_A recruitment U4_U5_U6_tri-snRNP U4/U5/U6 tri-snRNP Spliceosome_B Complex B Spliceosome_A->Spliceosome_B U4/U5/U6 recruitment Spliced_mRNA Spliced mRNA Spliceosome_B->Spliced_mRNA Splicing Inhibitor This compound (or analog) Inhibitor->SF3b_Complex Binds and inhibits

Caption: Mechanism of spliceosome inhibition by FR-901235 analogs.

Experimental Workflow for Determining Antiproliferative Activity

experimental_workflow A Prepare 9-Demethyl FR-901235 Stock Solution C Prepare Serial Dilutions of Compound A->C B Seed Cells in 96-well Plate D Treat Cells with Compound B->D C->D E Incubate for 48-72 hours D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Data Analysis and GI50 Determination G->H

Caption: Workflow for assessing antiproliferative activity.

References

Troubleshooting & Optimization

Technical Support Center: 9-Demethyl FR-901235 Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235. The information provided is intended to address common solubility challenges and offer guidance on effective enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is readily soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO)[1]. However, its aqueous solubility is low, which is a common characteristic for complex polyketide natural products. For many experimental purposes, preparing a concentrated stock solution in DMSO is a common starting point.

Q2: Why is my this compound precipitating in my aqueous buffer?

A2: Precipitation in aqueous solutions is a strong indicator of the compound's low aqueous solubility. This often occurs when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer. The organic solvent concentration is lowered significantly, causing the compound to fall out of solution.

Q3: What are the general approaches to improve the solubility of hydrophobic compounds like this compound?

A3: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications[2][3][4]:

  • Physical Modifications: These methods alter the physical properties of the drug substance to improve dissolution. Common techniques include:

    • Particle size reduction (micronization, nanosuspension)[3]

    • Modification of the crystal habit (polymorphs, solvates)

    • Solid dispersions

    • Complexation (e.g., with cyclodextrins)

  • Chemical Modifications: These approaches involve altering the molecular structure or the formulation environment. Examples include:

    • Use of co-solvents

    • pH adjustment for ionizable compounds

    • Salt formation

    • Prodrug synthesis

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution in Aqueous Media

Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The percentage of the organic co-solvent (like DMSO) is too low to maintain solubility.

Troubleshooting Steps:

  • Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if the experimental design allows.

  • Increase Co-solvent Concentration: If permissible for your experimental system, slightly increase the final concentration of the organic co-solvent. Be mindful of potential solvent toxicity in cell-based assays.

  • Use a Formulation Approach: For in vivo or cell-based assays where co-solvent concentrations must be minimized, consider a formulation strategy to improve solubility. See the experimental protocols below for preparing a solid dispersion.

  • Sonication: Gentle sonication of the final solution can sometimes help to re-dissolve small amounts of precipitate and create a temporary, more homogenous suspension.

Issue: Inconsistent Results in Biological Assays

Possible Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your assays. The compound may be precipitating over time, leading to variable effective concentrations.

Troubleshooting Steps:

  • Visual Inspection: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation.

  • Prepare Fresh Dilutions: Prepare fresh dilutions from your stock solution immediately before use. Avoid storing highly diluted aqueous solutions for extended periods.

  • Solubility Enhancement: Implement a solubility enhancement technique to ensure the compound remains in solution throughout the experiment.

  • Assay Validation: When using a new formulation, validate that the excipients used (e.g., polymers in a solid dispersion) do not interfere with your assay.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the aqueous solubility of this compound. The table below summarizes its known solubility in organic solvents.

SolventSolubilityReference
MethanolSoluble
DMSOSoluble

Experimental Protocols

Protocol: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method

This protocol describes a common method to improve the solubility and dissolution rate of a hydrophobic compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or another suitable hydrophilic polymer

  • Methanol (or another suitable volatile solvent in which both the compound and polymer are soluble)

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

  • Sieve

Methodology:

  • Dissolution: Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the inside of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization (Optional but Recommended):

    • Dissolution Testing: Compare the dissolution rate of the solid dispersion to the unformulated compound in an aqueous buffer.

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of the compound within the polymer matrix.

    • X-ray Powder Diffraction (XRPD): To assess the crystallinity of the compound in the solid dispersion.

Visualizations

Signaling Pathway: T-Cell Activation and Immunosuppression

FR-901235 and its analogs are known for their immunomodulatory effects. A common mechanism of immunosuppression involves the inhibition of T-cell activation. The following diagram illustrates a simplified T-cell activation pathway and potential points of inhibition by an immunosuppressive agent.

T_Cell_Activation cluster_TCell T-Cell cluster_Inhibitor Immunosuppressive Agent APC MHC-II + Antigen TCR TCR APC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 CD3 CD3 TCR->CD3 PLCg PLCγ CD3->PLCg Activates PI3K PI3K CD28->PI3K Activates CaN Calcineurin PLCg->CaN NFAT NFAT (inactive) CaN->NFAT Dephosphorylates NFAT_active NFAT (active) NFAT->NFAT_active IL2_gene IL-2 Gene Transcription NFAT_active->IL2_gene Translocates to nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->IL2_gene Promotes IL2 IL-2 Secretion IL2_gene->IL2 Inhibitor e.g., FR-901235 analog Inhibitor->CaN Inhibits Inhibitor->mTOR Inhibits

Caption: Simplified T-cell activation pathway and points of inhibition.

Experimental Workflow: Solid Dispersion Preparation

The following diagram outlines the workflow for preparing a solid dispersion to enhance the solubility of this compound.

Solid_Dispersion_Workflow start Start dissolve Dissolve this compound and Polymer in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling and Sieving dry->mill characterize Characterization (Dissolution, DSC, XRPD) mill->characterize end End Product: Solid Dispersion Powder characterize->end

Caption: Workflow for solid dispersion preparation.

Logical Relationship: Troubleshooting Solubility Issues

This diagram illustrates a logical approach to troubleshooting solubility problems with this compound.

Troubleshooting_Logic start Precipitation Observed? yes_precip Yes start->yes_precip Yes no_precip No start->no_precip No check_concentration Is concentration > expected solubility? yes_precip->check_concentration proceed Proceed with Experiment no_precip->proceed yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No reduce_conc Reduce Concentration yes_conc->reduce_conc use_formulation Use Solubility Enhancement (e.g., Solid Dispersion, Co-solvents) no_conc->use_formulation reduce_conc->proceed use_formulation->proceed check_other Consider Other Factors (e.g., Buffer Components, pH) use_formulation->check_other

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Optimizing 9-Demethyl FR-901235 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of 9-Demethyl FR-901235. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: While direct studies on this compound are limited, it is the 9-demethyl derivative of FR-901235. Compounds in the FR-901235 family, such as FR901464, are known to be potent inhibitors of the spliceosome.[1] These molecules typically target the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 snRNP in the spliceosome.[1][2] Inhibition of SF3B1 stalls spliceosome assembly, leading to an accumulation of pre-mRNA and alterations in downstream gene expression.[3] Therefore, it is hypothesized that this compound acts as a spliceosome inhibitor by targeting the SF3B1 complex.

Q2: How do I determine the optimal treatment duration for this compound in my cell line?

A2: The optimal treatment duration is cell-line specific and depends on the experimental endpoint. A time-course experiment is the most effective method for determination. We recommend treating your cells with a predetermined optimal concentration of this compound for a range of time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The ideal duration will be the time point that yields the most robust and reproducible effect on your endpoint of interest with minimal off-target effects.

Q3: What are the expected cellular effects of this compound treatment over time?

A3: As a putative spliceosome inhibitor, treatment with this compound is expected to result in a time-dependent accumulation of unspliced pre-mRNA and a corresponding decrease in mature mRNA transcripts for many genes.[3] This can lead to downstream effects such as cell cycle arrest, apoptosis, and changes in the expression of specific protein isoforms. The kinetics of these effects will vary depending on the gene and cell type. For example, inhibition of splicing can be observed in as little as 30 minutes to a few hours, while effects on cell viability may require longer incubation times (24-72 hours).

Q4: Should I be concerned about the stability of this compound in culture media over longer incubation times?

A4: The stability of any compound in culture media is a valid concern. For longer experiments, it is advisable to perform a medium change with freshly prepared this compound at regular intervals (e.g., every 24 hours) to ensure a consistent concentration. Alternatively, stability can be assessed by incubating the compound in media for the duration of the experiment and then testing its activity in a short-term assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on splicing or cell viability. 1. Suboptimal treatment duration: The incubation time may be too short to induce a measurable effect. 2. Incorrect concentration: The concentration of this compound may be too low. 3. Cell line resistance: The cell line may be insensitive to spliceosome inhibition.1. Perform a time-course experiment with longer incubation periods (e.g., up to 72 hours). 2. Perform a dose-response experiment to determine the optimal concentration. 3. Try a different cell line known to be sensitive to SF3B1 inhibitors.
High levels of cell death even at short time points. 1. Excessive concentration: The concentration of this compound may be too high, leading to rapid toxicity. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high.1. Reduce the concentration of this compound. 2. Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.1%).
Inconsistent results between experiments. 1. Variability in cell health and density: Differences in cell confluence or passage number can affect drug sensitivity. 2. Inconsistent drug preparation: The compound may not be fully dissolved or may have degraded.1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh stock solutions of this compound for each experiment and ensure complete dissolution.
Unexpected changes in gene expression unrelated to splicing. 1. Off-target effects: At high concentrations or long incubation times, the compound may have effects independent of spliceosome inhibition.1. Use the lowest effective concentration and shortest effective treatment duration. 2. Validate key findings using a different spliceosome inhibitor with a distinct chemical structure.

Experimental Protocols & Data Presentation

Protocol 1: Time-Course Analysis of Splicing Inhibition

This protocol outlines a method to determine the optimal treatment duration by measuring the accumulation of unspliced pre-mRNA.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • Treatment: Treat cells with a predetermined optimal concentration of this compound for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • RNA Extraction: At each time point, harvest the cells and extract total RNA using a standard protocol.

  • Reverse Transcription and qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers that specifically amplify the unspliced pre-mRNA and the mature mRNA of a target gene known to be affected by spliceosome inhibitors (e.g., MCL1, BCL2L1).

  • Data Analysis: Calculate the ratio of pre-mRNA to mRNA at each time point, normalized to the 0-hour time point.

Table 1: Hypothetical Time-Course of Splicing Inhibition of MCL1 Gene

Treatment Duration (hours)Pre-mRNA/mRNA Ratio (Fold Change)
01.0
22.5
45.8
812.3
1215.1
2414.5
Protocol 2: Cell Viability Assay

This protocol assesses the effect of treatment duration on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Treatment: Treat cells with a range of concentrations of this compound for different durations (e.g., 24, 48, 72 hours).

  • Viability Assessment: At the end of each incubation period, add a viability reagent (e.g., MTT, resazurin) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-treated control for each time point.

Table 2: Hypothetical IC50 Values at Different Treatment Durations

Treatment Duration (hours)IC50 (nM)
2450.2
4825.8
7212.5

Visualizations

spliceosome_inhibition Hypothesized Signaling Pathway of this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm 9-Demethyl_FR-901235 This compound SF3B1 SF3B1 Complex 9-Demethyl_FR-901235->SF3B1 Inhibits Spliceosome Spliceosome Assembly SF3B1->Spliceosome Blocks mRNA Mature mRNA Spliceosome->mRNA Prevents formation Altered_Splicing Altered Splicing Spliceosome->Altered_Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Altered_Protein Altered Protein Isoforms Altered_Splicing->Altered_Protein Cell_Cycle_Arrest Cell Cycle Arrest Altered_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis Altered_Protein->Apoptosis experimental_workflow Workflow for Optimizing Treatment Duration cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_optimization Phase 4: Optimization Determine_Concentration Determine Optimal Concentration (Dose-Response) Select_Time_Points Select Time Points (e.g., 0-48h) Determine_Concentration->Select_Time_Points Cell_Treatment Treat Cells at Optimal Concentration for Varied Durations Select_Time_Points->Cell_Treatment Harvest_Cells Harvest Cells at Each Time Point Cell_Treatment->Harvest_Cells Splicing_Analysis Splicing Analysis (RT-qPCR) Harvest_Cells->Splicing_Analysis Viability_Analysis Cell Viability Assay (e.g., MTT) Harvest_Cells->Viability_Analysis Downstream_Analysis Downstream Functional Assays (e.g., Western Blot, Flow Cytometry) Harvest_Cells->Downstream_Analysis Select_Optimal_Duration Select Optimal Duration Based on Robustness and Minimal Toxicity Splicing_Analysis->Select_Optimal_Duration Viability_Analysis->Select_Optimal_Duration Downstream_Analysis->Select_Optimal_Duration

References

Technical Support Center: 9-Demethyl FR-901235 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers evaluating the cytotoxicity of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235 with potential antitumor activity.[1] As a likely inhibitor of the SF3B1 splicing factor, its mechanism of action is presumed to involve the disruption of RNA splicing, leading to cancer cell death.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension and accurate cell counting before seeding plates. Use a multichannel pipette for dispensing cells to minimize well-to-well variation.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Compound precipitation.Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
No significant cytotoxicity observed at expected concentrations. The selected cell line may be resistant.Test a panel of different cancer cell lines, including those with known SF3B1 mutations, which may exhibit increased sensitivity.[4]
Insufficient incubation time.As an SF3B1 inhibitor, the cytotoxic effects of this compound may be delayed.[4] Extend the incubation period (e.g., 48, 72, or 96 hours) to allow for the accumulation of mis-spliced mRNA and subsequent apoptosis.
The compound may have degraded.Prepare fresh stock solutions of this compound for each experiment. Store the compound as recommended by the manufacturer, protected from light and moisture.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. CellTiter-Glo). Different assays measure different cellular parameters.MTT assays measure metabolic activity, which may not always correlate directly with cell viability. Assays like CellTiter-Glo, which measure ATP levels, or trypan blue exclusion, which assesses membrane integrity, can provide a more direct measure of cell death. Consider using a multi-parametric approach.
Unexpected toxicity in control (vehicle-treated) cells. High concentration of the solvent (e.g., DMSO).Ensure the final concentration of the vehicle is below the toxic threshold for your specific cell line. Run a vehicle-only control to determine its effect on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While direct studies on this compound are limited, its parent compound, FR-901235, and other similar molecules are known to be potent inhibitors of the SF3B1 protein, a core component of the spliceosome. Inhibition of SF3B1 disrupts pre-mRNA splicing, leading to an accumulation of aberrant transcripts, which can trigger apoptosis and cell death, particularly in cancer cells with existing splicing dysregulation.

Q2: Which cell lines are most likely to be sensitive to this compound?

A2: Cancer cell lines with mutations in splicing factor genes, particularly SF3B1, are often hypersensitive to SF3B1 inhibitors. This includes certain leukemias (AML, CLL, T-ALL), myelodysplastic syndromes (MDS), and some solid tumors like uveal melanoma and breast cancer. It is recommended to screen a panel of cell lines, including those with and without SF3B1 mutations, to determine the sensitivity profile.

Q3: What is a typical concentration range to test for cytotoxicity?

A3: For initial screening, a broad concentration range is recommended, for example, from 0.1 nM to 10 µM. Based on the activity of other SF3B1 inhibitors, significant cytotoxicity can be expected in the nanomolar to low micromolar range in sensitive cell lines.

Q4: How long should I incubate the cells with the compound?

A4: The cytotoxic effects of splicing modulators can be time-dependent. It is advisable to perform time-course experiments, with typical endpoints at 24, 48, and 72 hours. Some studies have shown that longer incubation times may be necessary to observe maximal effects.

Q5: Can this compound be used in combination with other drugs?

A5: Yes, SF3B1 inhibitors have shown synergistic effects when combined with other anticancer agents, such as BCL2 inhibitors (e.g., venetoclax), PARP inhibitors, and chemotherapeutic drugs. Combination therapies can enhance cytotoxicity and potentially overcome drug resistance.

Experimental Protocols

Standard Cytotoxicity (IC50) Determination using MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, optimized for each cell line) in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Quantitative Data Summary

The following table summarizes representative IC50 values for various SF3B1 inhibitors in different cancer cell lines, which can serve as a reference for expected potencies when testing this compound.

SF3B1 Inhibitor Cell Line Cancer Type IC50 (nM)
H3B-8800K562 (SF3B1-mutant)Chronic Myelogenous Leukemia< 10
H3B-8800NALM-6 (SF3B1-wildtype)Acute Lymphoblastic Leukemia~50
E7107MOLM-13Acute Myeloid Leukemia~5
Pladienolide BHeLaCervical Cancer~1
FD-895Primary AML cellsAcute Myeloid LeukemiaDose-dependent inhibition (up to 80%)

Note: These values are approximations gathered from various studies on SF3B1 inhibitors and should be used as a general guide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Exponential Growth) seed_plate Seed Cells in 96-Well Plate cell_culture->seed_plate compound_prep Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound (48-72h Incubation) compound_prep->treat_cells incubate_attach Incubate 24h (Cell Attachment) seed_plate->incubate_attach incubate_attach->treat_cells add_reagent Add Cytotoxicity Reagent (e.g., MTT) treat_cells->add_reagent read_plate Measure Absorbance/ Luminescence add_reagent->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SF3B1 SF3B1 Complex spliceosome Spliceosome Assembly SF3B1->spliceosome pre_mRNA pre-mRNA pre_mRNA->spliceosome mature_mRNA Correctly Spliced mature mRNA spliceosome->mature_mRNA Normal Function aberrant_mRNA Aberrantly Spliced mRNA spliceosome->aberrant_mRNA Disrupted Function protein Functional Protein mature_mRNA->protein apoptosis Apoptosis aberrant_mRNA->apoptosis compound This compound compound->SF3B1 Inhibition

Caption: Proposed mechanism of action for this compound via SF3B1 inhibition.

References

Minimizing off-target effects of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235, a potent modulator of pre-mRNA splicing.

Disclaimer

This compound is a derivative of the immunomodulator FR-901235 and is known to possess antitumor activity.[1] Like its parent compound and other related molecules such as Spliceostatin A, it is understood to function by inhibiting the SF3b complex within the spliceosome.[2][3][4] Direct experimental data on the off-target effects of this compound is limited. Therefore, this guide leverages data from closely related and well-characterized SF3b inhibitors to provide practical advice. Researchers should validate these recommendations within their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is presumed to act as an inhibitor of the SF3b complex, a core component of the U2 snRNP in the spliceosome.[2] By binding to SF3b, it interferes with the recognition of the branch point sequence in pre-mRNA, leading to the modulation of splicing. This inhibition can result in aberrant splicing events such as exon skipping and intron retention, ultimately leading to the production of non-functional mRNA transcripts and cell death in sensitive cell lines.

Q2: What are the expected on-target effects of this compound?

A2: The primary on-target effect is the alteration of pre-mRNA splicing patterns. This can be observed as an increase in specific splice variants, often leading to the downregulation of the canonical gene product. A common consequence in cancer cells is the induction of apoptosis or cell cycle arrest due to the altered splicing of key regulatory genes.

Q3: What are potential off-target effects?

A3: Off-target effects of splicing modulators can arise from the global disruption of splicing, affecting genes that are not the intended therapeutic targets. This can lead to cellular toxicity and confounding experimental results. While specific off-target effects for this compound are not well-documented, general off-target effects of SF3b inhibitors can include widespread changes in gene expression and unintended cellular stress responses.

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose Titration: Use the lowest effective concentration of this compound. A dose-response experiment is highly recommended to identify the optimal concentration that modulates the target of interest without causing excessive global splicing disruption.

  • Time-Course Experiments: Limit the duration of exposure to the compound. Short-term treatments may be sufficient to observe on-target effects while minimizing broader off-target consequences.

  • Use of Appropriate Controls: Always include vehicle-treated controls (e.g., DMSO) to accurately assess the compound's effects.

  • Orthogonal Validation: Confirm key findings using an alternative method, such as siRNA-mediated knockdown of the target gene, to ensure the observed phenotype is a direct result of on-target activity.

Troubleshooting Guides

Guide 1: Inconsistent or No On-Target Splicing Modulation
Observed Problem Potential Cause Recommended Solution
No change in the splicing pattern of the target gene.Compound Inactivity: Degradation of this compound due to improper storage or handling.Ensure the compound is stored at the recommended temperature (typically -20°C or -80°C) and protected from light. Prepare fresh dilutions from a stock solution for each experiment.
Suboptimal Concentration: The concentration used is too low to elicit a response in your specific cell line or experimental system.Perform a dose-response experiment with a wider range of concentrations.
Cell Line Resistance: The target gene in your chosen cell line may not be sensitive to splicing modulation by SF3b inhibitors.Test the compound in a known sensitive cell line as a positive control. Consider using a different cell line if necessary.
Incorrect Assay Timing: The on-target splicing event may occur at a different time point than assayed.Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for observing the desired splicing change.
Inconsistent results between experiments.Variability in Cell Culture: Differences in cell confluency, passage number, or serum batch can affect cellular responses.Standardize cell culture conditions. Ensure cells are seeded at the same density and used within a consistent range of passage numbers.
Pipetting Errors: Inaccurate dilution or addition of the compound.Calibrate pipettes regularly and use precise pipetting techniques.
Guide 2: High Cellular Toxicity or Suspected Off-Target Effects
Observed Problem Potential Cause Recommended Solution
Widespread cell death observed at concentrations intended for on-target modulation.High Compound Concentration: The concentration used is too high, leading to global splicing disruption and general cytotoxicity.Perform a dose-response curve to determine the IC50 value and use concentrations at or below this value for mechanistic studies.
Prolonged Exposure: Continuous exposure to the compound leads to the accumulation of off-target effects.Reduce the incubation time. A shorter treatment may be sufficient to observe the desired on-target effect with less toxicity.
Changes in the expression of genes unrelated to the intended target.Global Splicing Inhibition: SF3b is a core splicing factor, and its inhibition can have widespread effects on the transcriptome.Use RNA-sequencing to profile global changes in splicing and gene expression at different concentrations and time points. This can help distinguish on-target from off-target effects.
Activation of Cellular Stress Pathways: Off-target effects can induce stress responses that confound the interpretation of results.Monitor markers of cellular stress (e.g., heat shock proteins, DNA damage response) to assess the level of off-target stress.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table provides illustrative IC50 values for related SF3b inhibitors to guide experimental design. Researchers should determine the specific IC50 for this compound in their system.

Table 1: Illustrative IC50 Values for SF3b Inhibitors in Various Cell Lines

CompoundCell LineAssay TypeIC50 (nM)Reference
E7107Nalm-6 (B-cell leukemia)Cell Viability< 15
E7107HEL (Erythroleukemia)Cell Viability60.2 ± 2.9
Pladienolide BHEK293TCell ViabilityNot cytotoxic
Pladienolide BCancer Cell LinesCell Cycle Arrest/Apoptosis100 - 1000

Experimental Protocols

Protocol 1: Assessment of On-Target Splicing Modulation by RT-qPCR

This protocol allows for the quantification of specific splice variants of a target gene.

  • Cell Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • RNA Extraction:

    • Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

  • qPCR Primer Design:

    • Design primers to specifically amplify the different splice isoforms of your gene of interest. This can be achieved by designing primers that span exon-exon junctions unique to each isoform.

  • Real-Time qPCR:

    • Perform qPCR using a SYBR Green or probe-based master mix.

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Use the ΔΔCt method to calculate the relative expression of each splice variant.

Protocol 2: Whole-Transcriptome Analysis of Splicing by RNA-Sequencing

This protocol provides a global view of the effects of this compound on splicing.

  • Cell Treatment and RNA Extraction:

    • Follow steps 1 and 2 from Protocol 1, using an optimal concentration of this compound determined from preliminary experiments.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from high-quality total RNA using a kit that includes poly(A) selection or ribosomal RNA depletion.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use bioinformatics tools (e.g., rMATS, MAJIQ) to identify and quantify alternative splicing events (e.g., exon skipping, intron retention).

    • Perform differential gene expression analysis to identify genes whose overall expression is affected by the treatment.

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_downstream_rna RNA-Level Analysis start Plate Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat rna_extraction RNA Extraction treat->rna_extraction protein_analysis Protein Analysis (Western Blot) treat->protein_analysis cell_viability Cell Viability Assay (e.g., MTT, LDH) treat->cell_viability rt_qpcr RT-qPCR for On-Target Splicing rna_extraction->rt_qpcr rna_seq RNA-Seq for Global Splicing Profile rna_extraction->rna_seq

Caption: Experimental workflow for characterizing the effects of this compound.

signaling_pathway cluster_effects Cellular Outcomes inhibitor This compound sf3b SF3b Complex (Spliceosome) inhibitor->sf3b Inhibition splicing Pre-mRNA Splicing sf3b->splicing Essential for aberrant_splicing Aberrant Splicing (Exon Skipping, Intron Retention) splicing->aberrant_splicing Disruption leads to downstream Downstream Effects aberrant_splicing->downstream nmd Nonsense-Mediated Decay (NMD) downstream->nmd apoptosis Apoptosis downstream->apoptosis cell_cycle Cell Cycle Arrest downstream->cell_cycle

Caption: Simplified signaling pathway of SF3b inhibition.

References

9-Demethyl FR-901235 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is recommended to keep the compound at -20°C.[1]

Q2: How should I prepare stock solutions of this compound?

It is advisable to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. This stock solution can then be diluted to the final working concentration in the desired aqueous buffer or cell culture medium. To avoid potential solvent-induced effects in cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%).

Q3: What is the known stability of this compound in aqueous solutions?

Q4: How can I assess the stability of this compound in my experimental setup?

A preliminary stability assessment can be conducted by preparing a solution of the compound at a known concentration in your buffer of interest. Aliquots of this solution should be incubated under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), samples can be analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation of the compound in aqueous buffer or media. The concentration of this compound exceeds its solubility limit in the aqueous solution.- Ensure the final concentration is within the solubility range. - When diluting the DMSO stock solution, add it to the aqueous buffer slowly while vortexing to aid dissolution. - Consider using a co-solvent if compatible with your experimental system.
Inconsistent or lower-than-expected biological activity. The compound may be degrading in the aqueous experimental medium, especially at 37°C.- Prepare fresh working solutions from a frozen stock solution immediately before each experiment. - Minimize the time the compound spends in aqueous solution at 37°C before the assay. - Perform a stability test under your specific assay conditions to determine the degradation rate.
Appearance of unexpected peaks in HPLC/LC-MS analysis. These may be degradation products of this compound.- Characterize the degradation products using mass spectrometry to understand the degradation pathway. - Adjust buffer pH or storage conditions to minimize degradation. For example, acidic conditions may slow down hydrolysis.

Stability Data (Illustrative Example)

As specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how stability data might be presented. Researchers should generate their own data based on their specific experimental conditions.

Solvent/Buffer System Temperature (°C) Time (hours) % Remaining (Illustrative)
DMSO2548>99%
Methanol2548>99%
Phosphate Buffered Saline (PBS), pH 7.4370100%
295%
490%
882%
2465%
Acetate Buffer, pH 5.0370100%
298%
496%
893%
2485%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffer

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using HPLC.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Aliquot the working solution into multiple vials. Incubate these vials at the desired temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.

  • Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the absorbance at a wavelength appropriate for this compound.

  • Data Analysis: Quantify the peak area corresponding to this compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 time point.

Visualizations

Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute to 100 µM in Aqueous Buffer Stock->Working Incubate Incubate at 37°C Working->Incubate Timepoints Sample at 0, 2, 4, 8, 24h Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC Analyze by HPLC Centrifuge->HPLC Data Calculate % Remaining HPLC->Data

Caption: Workflow for assessing the stability of this compound.

HDAC_Inhibitor_Pathway General Signaling Pathway of HDAC Inhibitors cluster_chromatin Chromatin Regulation cluster_gene_expression Gene Expression HDACi This compound (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Acetyl_Histones Acetylated Histones Histones Histones Histones->Acetyl_Histones HATs Acetyl_Histones->Histones HDACs Chromatin Relaxed Chromatin Acetyl_Histones->Chromatin Gene_Transcription Gene Transcription (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: Mechanism of action for HDAC inhibitors like this compound.

References

Troubleshooting 9-Demethyl FR-901235 assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235 and related spliceosome inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural product that functions as a potent spliceosome inhibitor. It is a derivative of the immunomodulator FR-901235 and exhibits anti-tumor activity.[1] Its mechanism of action involves binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. This binding event interferes with the early stages of spliceosome assembly, preventing the proper recognition of the branch point sequence in the pre-mRNA intron.[2] Consequently, this stalls the splicing process, leading to an accumulation of unspliced pre-mRNA and inhibition of gene expression.

Q2: What are the expected IC50 values for this compound and its analogs in different assays?

The half-maximal inhibitory concentration (IC50) for this compound and its analogs can vary significantly depending on the assay type (e.g., in vitro splicing vs. cell-based cytotoxicity) and the specific cell line used. Below is a summary of reported IC50 values for the closely related and well-characterized spliceosome inhibitor, Pladienolide B, which can serve as a reference.

CompoundAssay TypeSystemIC50 (µM)
Pladienolide BIn Vitro SplicingHeLa Nuclear Extract0.1
Pladienolide BCell ViabilityHEK293T CellsNot cytotoxic up to 10 µM
Pladienolide BCell ViabilityHeLa CellsPotent (exact value varies with assay conditions)
HerboxidieneIn Vitro SplicingHeLa Nuclear Extract0.1
Spliceostatin AIn Vitro SplicingHeLa Nuclear ExtractPotent (sub-micromolar)

Note: The cytotoxicity of spliceosome inhibitors is highly cell-line dependent.[3]

Troubleshooting Guides

In Vitro Splicing Assays

Q3: I am observing low or no splicing inhibition in my in vitro splicing assay. What are the possible causes and solutions?

Potential CauseRecommended Solution
Inactive Compound - Ensure proper storage of this compound (typically at -20°C or -80°C). - Prepare fresh dilutions from a stock solution in anhydrous DMSO.
Suboptimal HeLa Nuclear Extract - Use a fresh batch of HeLa nuclear extract or prepare it fresh. - Avoid repeated freeze-thaw cycles of the extract.[4]
Incorrect Splicing Conditions - Optimize reaction conditions, including MgCl2 and KCl concentrations. - Ensure the incubation temperature is optimal (typically 30°C for mammalian extracts).[5]
Weak Splicing Substrate - Use a pre-mRNA substrate with strong splicing signals. - Consider using a different mini-gene construct.

Q4: My in vitro splicing assay shows high background and smeared bands on the gel. How can I resolve this?

Potential CauseRecommended Solution
Poor Quality pre-mRNA - Purify the in vitro transcribed pre-mRNA using denaturing PAGE to ensure it is full-length and free of contaminants. - Use fresh reagents for the in vitro transcription reaction.
Contaminated Reagents - Use fresh, RNase-free buffers and reagents.
Suboptimal Gel Electrophoresis - Ensure the denaturing polyacrylamide gel is properly prepared and run. - Optimize the electrophoresis conditions (voltage, run time).

Experimental Protocols

Detailed Methodology for In Vitro Splicing Assay

This protocol is adapted from standard procedures for analyzing pre-mRNA splicing in HeLa nuclear extract.

  • Reaction Setup:

    • On ice, prepare a master mix containing the following components (final concentrations): 60 mM potassium glutamate, 2 mM magnesium acetate, 2 mM ATP, 5 mM creatine (B1669601) phosphate, and 0.05 mg/ml tRNA.

    • Add 50% (v/v) HeLa nuclear extract to the master mix.

    • In separate tubes, aliquot the master mix and add either this compound (at various concentrations) or DMSO (vehicle control).

    • Initiate the reaction by adding 32P-labeled pre-mRNA substrate (approximately 10 nM).

  • Incubation:

    • Incubate the reactions at 30°C for 90 minutes.

  • RNA Extraction:

    • Stop the reaction by adding a splicing stop solution (containing proteinase K).

    • Perform phenol-chloroform extraction followed by ethanol (B145695) precipitation to purify the RNA.

  • Analysis:

    • Resuspend the RNA pellet in loading buffer.

    • Separate the RNA products on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled RNA bands by autoradiography.

    • Quantify the bands corresponding to pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.

Visualizations

Signaling Pathway of Spliceosome Assembly and Inhibition

spliceosome_assembly cluster_assembly Spliceosome Assembly Pathway cluster_inhibition Inhibition by this compound Pre-mRNA Pre-mRNA E Complex E Complex Pre-mRNA->E Complex U1 snRNP A Complex A Complex E Complex->A Complex U2 snRNP B Complex B Complex A Complex->B Complex U4/U6.U5 tri-snRNP C Complex C Complex B Complex->C Complex Catalytic activation Spliced mRNA Spliced mRNA C Complex->Spliced mRNA Splicing reaction Inhibitor Inhibitor SF3b SF3b Inhibitor->SF3b Binds to SF3b->A Complex Inhibits formation

Caption: Spliceosome assembly pathway and the point of inhibition by this compound.

Experimental Workflow for a Cell-Based Viability Assay

cell_viability_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (serial dilutions) Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_Reagent Add viability reagent (e.g., MTT, resazurin) Incubate_72h->Add_Reagent Incubate_4h Incubate for 1-4h Add_Reagent->Incubate_4h Measure_Signal Measure absorbance or fluorescence Incubate_4h->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for determining the IC50 of this compound.

Logical Relationship for Troubleshooting High Background in an In Vitro Splicing Assay

troubleshooting_high_background High_Background High Background/ Smeared Bands Poor_pre-mRNA Poor pre-mRNA Quality Poor_pre-mRNA->High_Background Contaminated_Reagents Contaminated Reagents Contaminated_Reagents->High_Background Suboptimal_Gel Suboptimal Gel Electrophoresis Suboptimal_Gel->High_Background Purify_pre-mRNA Solution: Purify pre-mRNA by denaturing PAGE Purify_pre-mRNA->Poor_pre-mRNA Fresh_Reagents Solution: Use fresh, RNase-free reagents Fresh_Reagents->Contaminated_Reagents Optimize_Gel Solution: Optimize electrophoresis conditions Optimize_Gel->Suboptimal_Gel

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 9-Demethyl FR-901235. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a derivative of the immunomodulator FR-901235 and is known for its potential antitumor activity as a histone deacetylase (HDAC) inhibitor.[1][2] Like many natural product-derived compounds, it may exhibit poor aqueous solubility and/or low membrane permeability, which can significantly limit its oral bioavailability and therapeutic efficacy in vivo. Optimizing bioavailability is crucial for achieving desired therapeutic outcomes.[3][4]

Q2: What are the initial steps to consider if I suspect low bioavailability of this compound in my animal model?

If you observe lower than expected efficacy or plasma concentrations of this compound, consider the following initial steps:

  • Physicochemical Characterization: Confirm the solubility of your compound in aqueous buffers at different pH values. Poor solubility is a common reason for low oral bioavailability.

  • Formulation Assessment: Evaluate the formulation used for administration. A simple suspension in an aqueous vehicle may not be sufficient for a poorly soluble compound.

  • In Vitro Permeability Assays: Conduct experiments like the Parallel Artificial Membrane Permeability Assay (PAMPA) or use Caco-2 cell monolayers to assess its membrane permeability.

  • Pilot Pharmacokinetic (PK) Study: A small-scale PK study with intravenous (IV) and oral (PO) administration can help determine the absolute bioavailability and identify if the issue is with absorption or other factors like rapid metabolism.

Q3: What are some common formulation strategies to enhance the bioavailability of compounds like this compound?

Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[5] These include:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve its dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can improve solubility and absorption.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility in water.

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.

Troubleshooting Guides

Problem 1: High variability in plasma concentrations between individual animals.
  • Possible Cause: Inconsistent dosing, variability in food and water intake, or issues with the formulation's stability and homogeneity.

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure accurate and consistent administration volumes and techniques for all animals.

    • Control for Fed/Fasted State: Standardize the feeding schedule of the animals, as food can significantly impact the absorption of many drugs.

    • Improve Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. Consider using a solution or a more sophisticated formulation like a microemulsion for better dose uniformity.

    • Evaluate Formulation Stability: Confirm that the compound does not degrade in the dosing vehicle over the duration of the experiment.

Problem 2: Low oral bioavailability despite trying a simple formulation enhancement (e.g., co-solvent).
  • Possible Cause: The low bioavailability may be due to poor membrane permeability or significant first-pass metabolism in the gut wall or liver, in addition to poor solubility.

  • Troubleshooting Steps:

    • Assess Permeability: Use in vitro models like Caco-2 cells to determine if the compound is a substrate for efflux transporters (e.g., P-glycoprotein).

    • Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess the extent of first-pass metabolism.

    • Consider Permeation Enhancers: If permeability is low, explore the use of safe and approved permeation enhancers in your formulation.

    • Inhibit Efflux Transporters: Co-administration with a known P-glycoprotein inhibitor (e.g., verapamil, though use with caution and appropriate controls) in preclinical models can help determine the role of efflux in limiting absorption.

Quantitative Data Summary

The following tables provide hypothetical but representative data that researchers might generate during their investigation into the bioavailability of this compound.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Dose in Rodents (Example Data)

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg) - Aqueous SuspensionOral (PO) Administration (10 mg/kg) - SEDDS Formulation
Cmax (ng/mL) 150050450
Tmax (h) 0.11.00.5
AUC (0-t) (ng*h/mL) 25001251800
Half-life (t1/2) (h) 2.52.82.6
Absolute Bioavailability (%) 100572

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

Table 2: In Vitro Solubility of this compound in Different Media (Example Data)

MediumSolubility (µg/mL)
Water < 1
Phosphate Buffered Saline (pH 7.4) < 1
Fasted State Simulated Intestinal Fluid (FaSSIF) 5
Fed State Simulated Intestinal Fluid (FeSSIF) 25
0.5% (w/v) Sodium Lauryl Sulfate 50

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Mice
  • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into two groups: Intravenous (IV) and Oral (PO) administration.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • IV Group: Administer this compound at 1 mg/kg via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

    • PO Group: Administer this compound at 10 mg/kg via oral gavage using the formulation being tested (e.g., aqueous suspension or SEDDS).

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using appropriate software.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Add the test compound (this compound) to the apical (A) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (B) side.

    • To assess efflux, also perform the experiment in the B-to-A direction.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assay formulation Select & Optimize Formulation Strategy (e.g., SEDDS, ASD) solubility->formulation permeability Caco-2 Permeability permeability->formulation metabolism Microsomal Stability metabolism->formulation pk_study Pharmacokinetic Study (IV vs. PO) formulation->pk_study efficacy Efficacy Study pk_study->efficacy Optimized Bioavailability

Experimental workflow for enhancing bioavailability.

signaling_pathway HDACi This compound (HDAC Inhibitor) HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation (Increased) Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, RUNX3) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Inhibition of Tumor Growth Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth

Simplified signaling pathway for HDAC inhibitors.

References

Technical Support Center: 9-Demethyl FR-901235 Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235. The information provided is intended to help anticipate and resolve potential issues related to the formation of degradation products during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a synthetic compound often used as an impurity standard in the synthesis of other drugs.[1] It is also known to be a metabolite of FR-900520 and has been noted for its potential antitumor activity.[2]

Q2: What are the known metabolic pathways for this compound?

A2: The primary known metabolic pathway for this compound is hydrolysis in the liver, mediated by esterase enzymes.[1]

Q3: What are the likely degradation pathways for this compound under experimental conditions?

A3: Based on its chemical structure, which contains aldehyde and phenol (B47542) functional groups, this compound is susceptible to degradation through oxidation and pH-mediated reactions. The aldehyde groups can be oxidized to carboxylic acids, while the phenol groups are also prone to oxidation, potentially leading to the formation of quinone-like structures. Extreme pH conditions may catalyze these oxidative processes or lead to other rearrangements.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to use freshly prepared solutions and to avoid exposure to strong oxidizing agents, high temperatures, and extreme pH conditions. Samples should be protected from light, and the use of antioxidants in the solvent system may be considered. Storage of stock solutions should be at low temperatures, and the stability in the chosen solvent should be verified.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Appearance of unexpected peaks in HPLC analysis Degradation of the compound due to oxidative stress.1. Prepare solutions fresh before use. 2. De-gas solvents to remove dissolved oxygen. 3. Consider adding a small amount of an antioxidant (e.g., BHT) to the sample solvent. 4. Ensure sample vials are properly sealed.
Loss of parent compound peak intensity over time Instability of the compound in the chosen solvent or at the storage temperature.1. Perform a time-course stability study in the analytical solvent. 2. Store stock solutions and samples at a lower temperature (e.g., -20°C or -80°C). 3. Evaluate the stability of the compound in different solvents to find a more suitable one.
Inconsistent analytical results between experiments Variability in experimental conditions leading to different degradation profiles.1. Strictly control pH, temperature, and light exposure during sample preparation and analysis. 2. Use a standardized and detailed experimental protocol. 3. Ensure all reagents and solvents are of high purity and from the same batch if possible.
Formation of colored byproducts in solution Potential formation of quinone-like oxidation products.1. Minimize exposure to air and light. 2. Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is highly sensitive. 3. Analyze the colored solution by UV-Vis spectroscopy to characterize the chromophore.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method (see below).

    • Use a mass spectrometer in conjunction with HPLC (LC-MS) to identify the mass of the degradation products.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Logical Workflow for Degradation Analysis

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Quantify Degradants G->I J Identify Degradant Structures H->J

Caption: Workflow for forced degradation analysis of this compound.

Potential Degradation Pathway

cluster_products Potential Degradation Products A This compound (Aldehyde & Phenol groups) B Carboxylic Acid Derivative (Oxidation of aldehyde) A->B Oxidative Conditions C Quinone-type Derivative (Oxidation of phenol) A->C Oxidative/ Photolytic Conditions

Caption: Potential oxidative degradation pathways for this compound.

References

Validation & Comparative

Validating the Antitumor Effects of 9-Demethyl FR-901235: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antitumor effects of 9-Demethyl FR-901235. Due to the limited availability of public data on this specific compound, this guide leverages information on its parent compound, FR-901235, and other closely related histone deacetylase (HDAC) inhibitors to provide a framework for its potential validation and comparison.

Executive Summary

Comparative Data on HDAC Inhibitors

To contextualize the potential efficacy of this compound, it is useful to compare it with established HDAC inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected HDAC inhibitors against various cancer cell lines. This data, while not specific to this compound, provides a benchmark for the potency that would be expected from a novel HDAC inhibitor.

CompoundCancer Cell LineIC50 (µM)
Vorinostat Cutaneous T-cell Lymphoma (CTCL)~0.05
Colon Cancer (HCT116)~2.5
Breast Cancer (MCF-7)~1.5
Romidepsin T-cell Lymphoma~0.004
Prostate Cancer (PC-3)~0.012
Pancreatic Cancer (PANC-1)~0.009

Note: This table is a compilation of data from various studies on Vorinostat and Romidepsin and is intended for comparative purposes only. The IC50 values for this compound are not currently available in published literature.

Experimental Protocols for Antitumor Effect Validation

To rigorously validate the antitumor effects of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and a vehicle control.

    • Incubate for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the expression of key proteins involved in cell cycle regulation and apoptosis.

  • Methodology:

    • Treat cancer cells with this compound at various concentrations for a specified time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., acetylated histones, p21, Bcl-2, caspases).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Studies

1. Xenograft Mouse Model

  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Methodology:

    • Subcutaneously inject cancer cells into the flank of immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Potential Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of other HDAC inhibitors, this compound is likely to exert its antitumor effects through the modulation of various signaling pathways.

Histone Deacetylase Inhibition and Chromatin Remodeling

The primary mechanism of action for this class of drugs is the inhibition of HDAC enzymes. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This "relaxed" chromatin allows for the transcription of previously silenced tumor suppressor genes, such as p21, leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway 9-Demethyl_FR-901235 9-Demethyl_FR-901235 HDACs HDACs 9-Demethyl_FR-901235->HDACs Inhibits Histone_Acetylation_Increase Histone_Acetylation_Increase HDACs->Histone_Acetylation_Increase Decreases Chromatin_Relaxation Chromatin_Relaxation Histone_Acetylation_Increase->Chromatin_Relaxation Tumor_Suppressor_Gene_Expression Tumor_Suppressor_Gene_Expression Chromatin_Relaxation->Tumor_Suppressor_Gene_Expression Enables Cell_Cycle_Arrest Cell_Cycle_Arrest Tumor_Suppressor_Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Gene_Expression->Apoptosis

Caption: Proposed mechanism of action for this compound via HDAC inhibition.

Experimental Workflow for Validation

The following diagram illustrates a logical workflow for the comprehensive validation of the antitumor effects of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Viability_Assay Cell Viability Assays (e.g., MTT) Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot) Cell_Viability_Assay->Mechanism_of_Action Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Xenograft_Model Xenograft Mouse Model Apoptosis_Assay->Xenograft_Model Toxicity_Studies Toxicity Assessment Xenograft_Model->Toxicity_Studies Data_Analysis Data Analysis and Conclusion Toxicity_Studies->Data_Analysis Compound_Synthesis Synthesis and Purification of This compound Compound_Synthesis->Cell_Viability_Assay

Caption: A streamlined workflow for validating the antitumor effects of a novel compound.

Conclusion

While direct experimental evidence for the antitumor effects of this compound is currently limited in the public domain, its structural relationship to FR-901235 and the broader class of HDAC inhibitors provides a strong rationale for its investigation as a potential anticancer agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a comprehensive framework for researchers to validate its efficacy and elucidate its molecular targets. Further research is imperative to establish a definitive profile of its antitumor activity and to determine its potential for clinical development.

Comparative Analysis: 9-Demethyl FR-901235 vs. FR-901235 - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of 9-Demethyl FR-901235 and its parent compound, FR-901235, is not currently possible due to a lack of publicly available scientific literature on the 9-demethylated analog. Extensive searches for experimental data regarding the synthesis, biological activity, and mechanism of action of this compound have yielded no specific results.

Therefore, this guide will provide a comprehensive overview of the known biological activities and mechanism of action of FR-901235 and its closely related, well-studied analogs, such as Pladienolide B and FD-895. This information will serve as a foundational reference for researchers interested in the structure-activity relationships of this class of potent spliceosome modulators. A speculative discussion on the potential implications of demethylation at the 9-position will be provided based on general medicinal chemistry principles.

FR-901235 and its Analogs: Potent Modulators of the Spliceosome

FR-901235 belongs to a family of macrolides that exhibit potent antitumor activity by targeting the spliceosome, the cellular machinery responsible for RNA splicing.[1][2] These compounds, including Pladienolide B and FD-895, have been shown to bind to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP).[1][3] This interaction is crucial for the recognition of the branch point sequence during the early stages of spliceosome assembly.[4] By binding to SF3b, these modulators prevent the stable association of the U2 snRNP with the pre-mRNA, leading to a stall in the splicing process.

The primary consequence of this spliceosome inhibition is the retention of introns in the mature mRNA, a phenomenon known as intron retention. This aberrant splicing leads to the production of non-functional or truncated proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells. Notably, cancer cells appear to be more sensitive to spliceosome modulation than normal cells, suggesting a potential therapeutic window for this class of compounds.

Biological Activity and Downstream Effects

The biological effects of FR-901235 and its analogs have been documented in various cancer cell lines and in vivo models. Their activity is not limited to the direct induction of apoptosis through splicing inhibition. Studies have shown that these compounds can also modulate key signaling pathways involved in cancer progression. For instance, FD-895 and Pladienolide B have been demonstrated to downregulate the Wnt signaling pathway by affecting the phosphorylation of LRP6 and the levels of key downstream effectors like β-catenin and LEF1.

The following table summarizes the key biological activities and molecular targets of FR-901235 and its well-characterized analogs.

CompoundMolecular TargetKey Biological ActivitiesAffected PathwaysReference
FR-901235 SF3b subunit of the spliceosomeInduces intron retention, triggers apoptosis in cancer cells.Splicing
Pladienolide B SF3b subunit of the spliceosomeInduces intron retention, apoptosis, and cell cycle arrest. Inhibits tumor growth in vivo.Splicing, Wnt Signaling
FD-895 SF3b subunit of the spliceosomePotent pro-apoptotic activity, induces intron retention.Splicing, Wnt Signaling

Mechanism of Action: Targeting the Spliceosome

The mechanism of action of FR-901235 and related compounds involves their direct interaction with the SF3b complex, a key component of the U2 snRNP. This interaction prevents the conformational changes required for the stable binding of the U2 snRNP to the branch point sequence of the pre-mRNA. The following diagram illustrates this inhibitory mechanism.

FR901235_Mechanism cluster_spliceosome Spliceosome Assembly (Early Stage) cluster_inhibition Inhibition by FR-901235 Pre-mRNA Pre-mRNA Binding Stable Binding Pre-mRNA->Binding Branch Point Sequence Stalled_Complex Stalled Complex Pre-mRNA->Stalled_Complex U2_snRNP U2 snRNP SF3b SF3b Complex U2_snRNP->SF3b Inhibited_SF3b SF3b Complex (Inhibited) U2_snRNP->Inhibited_SF3b SF3b->Binding Splicing_Proceeds Splicing Proceeds Binding->Splicing_Proceeds FR901235 FR-901235 FR901235->Inhibited_SF3b Binds to Inhibited_SF3b->Stalled_Complex Prevents stable binding Intron_Retention Intron Retention & Apoptosis Stalled_Complex->Intron_Retention

Caption: Mechanism of FR-901235-mediated spliceosome inhibition.

Potential Implications of C9-Demethylation: A Hypothetical Discussion

While no experimental data exists for this compound, we can speculate on the potential effects of removing the methyl group at the C9 position based on general principles of structure-activity relationships (SAR). Functional groups on a molecule are critical for its biological activity, influencing factors like binding affinity, solubility, and metabolic stability.

The methyl group at the C9 position of FR-901235 is part of its complex macrocyclic structure. Its removal could have several consequences:

  • Conformational Changes: The methyl group may play a role in maintaining the specific three-dimensional conformation of the macrolide that is optimal for binding to the SF3b complex. Its absence could alter the overall shape of the molecule, potentially reducing its binding affinity and, consequently, its biological activity.

  • Binding Interactions: The methyl group could be involved in direct hydrophobic interactions within the binding pocket of the SF3b complex. Removing it would eliminate these interactions, which could weaken the overall binding energy.

  • Metabolic Stability: Demethylation could potentially alter the metabolic profile of the compound, although without experimental data, the direction of this effect is unpredictable.

It is important to reiterate that this discussion is purely speculative. The synthesis and biological evaluation of this compound would be necessary to determine the actual impact of this structural modification.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the activity of spliceosome modulators like FR-901235.

Cell Viability and Apoptosis Assays

1. Cell Culture:

  • Cancer cell lines (e.g., HeLa, K562, or relevant lines for the research question) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compounds (e.g., FR-901235) for a specified period (e.g., 48 or 72 hours).

  • After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

  • Cells are treated with the test compounds for a defined period.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Splicing Assays

1. RNA Extraction and RT-PCR for Intron Retention:

  • Cells are treated with the test compounds for a short period (e.g., 4-8 hours).

  • Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • The RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

  • PCR is performed using primers that flank a specific intron of a target gene known to be affected by splicing modulators.

  • The PCR products are then analyzed by agarose (B213101) gel electrophoresis. The presence of a higher molecular weight band in the treated samples compared to the control indicates intron retention.

2. Quantitative Real-Time PCR (qRT-PCR):

  • Following cDNA synthesis, qRT-PCR is performed using SYBR Green or TaqMan probes with primers specifically designed to detect either the spliced or the unspliced (intron-retained) transcript.

  • The relative expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin). This allows for the quantification of the extent of intron retention.

The following workflow diagram illustrates the experimental process for evaluating a potential splicing modulator.

experimental_workflow cluster_cell_based Cell-Based Assays cluster_splicing Splicing Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with Test Compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis RNA_Extraction RNA Extraction Treatment->RNA_Extraction IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant RT_PCR Reverse Transcription PCR RNA_Extraction->RT_PCR Agarose_Gel Agarose Gel Electrophoresis RT_PCR->Agarose_Gel qRT_PCR Quantitative RT-PCR RT_PCR->qRT_PCR Intron_Retention_Vis Visualize Intron Retention Agarose_Gel->Intron_Retention_Vis Intron_Retention_Quant Quantify Intron Retention qRT_PCR->Intron_Retention_Quant

Caption: Experimental workflow for evaluating splicing modulators.

References

Unveiling the Target of 9-Demethyl FR-901235: A Comparative Guide to SF3B1 Splicing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of target validation studies for 9-Demethyl FR-901235 and other potent anti-cancer agents that target the spliceosome. By examining the available experimental data, we delve into the mechanism of action and comparative efficacy of this class of compounds.

Recent advancements in cancer research have identified the spliceosome, a critical cellular machine responsible for gene splicing, as a promising therapeutic target. A class of natural product-derived compounds has emerged as potent inhibitors of the spliceosome, with a specific affinity for the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP). These inhibitors disrupt the splicing process, leading to cancer cell death. This guide focuses on this compound, a polyketide with reported antitumor activity, and compares its likely mechanism and performance with other well-characterized SF3B1 inhibitors.

The Spliceosome and SF3B1: A Key Target in Oncology

The spliceosome plays a crucial role in the maturation of messenger RNA (mRNA) by removing non-coding introns and ligating protein-coding exons. The SF3B1 protein is essential for the recognition of the intron branch point sequence, a critical step in the initiation of splicing. Mutations in the SF3B1 gene are frequently observed in various cancers, making it an attractive target for therapeutic intervention. Inhibition of SF3B1 leads to aberrant splicing, the accumulation of unspliced pre-mRNA, and ultimately, apoptosis in cancer cells.

This compound in the Context of SF3B1 Inhibitors

This compound was first isolated from Penicillium sp. JP-1, an endophytic fungus.[1][2] While direct target validation studies for this compound are not extensively available in the public domain, its structural similarity to other known SF3B1 inhibitors, such as FR901464 and its derivative Spliceostatin A, strongly suggests that it shares the same molecular target and mechanism of action. This family of compounds is known to bind to the SF3B1 complex, thereby inhibiting the splicing process.

Comparative Efficacy of SF3B1 Inhibitors

To provide a comprehensive comparison, this guide summarizes the available quantitative data on the cytotoxic activity of various SF3B1 inhibitors against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundCell LineIC50 (nM)Reference
Pladienolide B Gastric Cancer Cell Lines (mean of 6)1.6[1][2]
Pladienolide B Derivative Gastric Cancer Cell Lines (mean of 6)1.2[1]
Spliceostatin A CWR22R (Prostate Cancer)0.6
Spliceostatin A Wild-type SF3B1 CLL cells5.5
Spliceostatin A Mutant SF3B1 CLL cells4.9
FR901464 Multiple Human Cancer Cell Lines0.6 - 3
Spliceostatin C Multiple Human Cancer Cell Lines2.0 - 9.6
Spliceostatin E Multiple Human Cancer Cell Lines1.5 - 4.1
Leptosphaerone C A-549 (Lung Carcinoma)1450
Penicillenone P388 (Murine Leukemia)1380

Note: While this compound has reported antitumor activity, specific IC50 values from publicly available literature are not available at the time of this guide's compilation. The data for Leptosphaerone C and Penicillenone, isolated from the same fungal strain as this compound, are included for context.

Mechanism of Action: Disrupting the Splicing Machinery

The primary mechanism of action for this class of inhibitors is the direct binding to the SF3B1 protein within the spliceosome. This interaction prevents the stable association of the U2 snRNP with the pre-mRNA branch point, effectively stalling the spliceosome at an early stage of assembly. The consequence of this inhibition is a global disruption of pre-mRNA splicing, with a notable increase in exon skipping events. This leads to the production of aberrant mRNA transcripts, which can trigger cellular stress responses and apoptosis.

G cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing Process Aberrant_Splicing Aberrant_Splicing Spliceosome->Aberrant_Splicing Disruption leads to SF3B1 SF3B1 U2_snRNP U2_snRNP SF3B1->U2_snRNP Core Component U2_snRNP->Spliceosome Component of Apoptosis Apoptosis Aberrant_Splicing->Apoptosis Induces Inhibitor This compound & Analogues Inhibitor->SF3B1 Inhibits

Caption: Mechanism of action for SF3B1 inhibitors.

Experimental Protocols for Target Validation

The validation of SF3B1 as the target for this class of inhibitors involves a variety of experimental approaches. Below are summaries of key methodologies.

In Vitro Splicing Assays

These assays directly measure the biochemical activity of the spliceosome in the presence of an inhibitor.

  • Objective: To determine if a compound inhibits the catalytic activity of the spliceosome.

  • Methodology:

    • A radiolabeled pre-mRNA substrate is incubated with HeLa cell nuclear extract, which contains all the necessary components for splicing.

    • The inhibitor compound is added at varying concentrations.

    • The reaction products (mRNA, lariat (B8276320) intron, and intermediates) are separated by denaturing polyacrylamide gel electrophoresis.

    • The amount of spliced mRNA is quantified to determine the inhibitory effect of the compound and to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of a compound to its target protein in a cellular context.

  • Objective: To demonstrate that the inhibitor directly engages with SF3B1 in cells.

  • Methodology:

    • Intact cells are treated with the inhibitor or a vehicle control.

    • The cells are heated to various temperatures, causing proteins to denature and precipitate.

    • The remaining soluble proteins are collected and analyzed by Western blotting using an antibody specific for SF3B1.

    • Binding of the inhibitor stabilizes the SF3B1 protein, resulting in a higher amount of soluble SF3B1 at elevated temperatures compared to the control.

RNA Sequencing (RNA-Seq)

RNA-Seq provides a global view of the effects of an inhibitor on splicing patterns within the cell.

  • Objective: To characterize the genome-wide impact of the inhibitor on pre-mRNA splicing.

  • Methodology:

    • Cells are treated with the inhibitor or a vehicle control.

    • Total RNA is extracted and subjected to next-generation sequencing.

    • Bioinformatic analysis is performed to identify and quantify different splicing events, such as exon skipping, intron retention, and alternative splice site usage.

    • A significant increase in aberrant splicing events in the presence of the inhibitor provides strong evidence for on-target activity.

G cluster_workflow Target Validation Workflow Compound Compound In_Vitro_Splicing In Vitro Splicing Assay Compound->In_Vitro_Splicing Test Inhibition CETSA Cellular Thermal Shift Assay Compound->CETSA Confirm Binding RNA_Seq RNA Sequencing Compound->RNA_Seq Assess Splicing Effects Target_Validation Target Validated (SF3B1) In_Vitro_Splicing->Target_Validation CETSA->Target_Validation RNA_Seq->Target_Validation

Caption: Experimental workflow for SF3B1 target validation.

Conclusion

While specific target validation data for this compound remains to be fully elucidated in publicly accessible literature, its structural relationship to a well-established class of SF3B1 inhibitors provides a strong basis for its mechanism of action. The comparative data presented in this guide highlight the potent anti-cancer activity of SF3B1-targeting compounds. Further investigation into this compound is warranted to fully characterize its therapeutic potential and to determine its precise efficacy in comparison to other spliceosome inhibitors. The experimental protocols outlined provide a clear framework for the continued exploration and validation of this promising class of anti-cancer agents.

References

Navigating the Spliceosome: A Comparative Guide to SF3b Complex Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental reproducibility and performance of key SF3b complex inhibitors, including Spliceostatin A (a derivative of FR-901235), Pladienolide B, and Herboxidiene (B116076). This analysis is supported by a review of published experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

The spliceosome, a critical cellular machine responsible for pre-mRNA splicing, has emerged as a promising target for anti-cancer therapies. Small molecule inhibitors targeting the SF3b subunit of the U2 snRNP, a core component of the spliceosome, have demonstrated potent anti-tumor activity. This guide focuses on the reproducibility of experimental results for this class of compounds, offering a comparative analysis to inform research and development decisions. While the user initially inquired about 9-Demethyl FR-901235, publicly available data on its pharmacological activity is scarce, as it is primarily documented as a synthetic impurity standard. Therefore, this guide will focus on its well-characterized and structurally related analogue, Spliceostatin A, alongside other prominent SF3b inhibitors.

Comparative Efficacy of SF3b Inhibitors

The anti-proliferative and splicing inhibitory activities of Spliceostatin A, Pladienolide B, and Herboxidiene have been evaluated across various cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50) from in vitro splicing assays and cytotoxicity assays, providing a quantitative comparison of their potency.

CompoundIn Vitro Splicing Inhibition IC50 (µM)Reference
Spliceostatin A~0.3[1]
Pladienolide BNot explicitly stated, but potent[1]
Herboxidiene0.3[1][2]
C-6 alkene derivative of Herboxidiene0.4[2]
C-6 (R)-methyl derivative of Herboxidiene2.5
Gem-dimethyl derivative of HerboxidienePotent, slight loss of activity
Inactive Spliceostatin A (SSE)> 200
Inactive Pladienolide B> 200
Inactive Herboxidiene> 200
CompoundCell LineCytotoxicity IC50 (nM)Reference
Spliceostatin ACWR22Rv1 (Prostate Cancer)0.6
Spliceostatin AChronic Lymphocytic Leukemia (CLL) cells2.5 - 20 (dose-dependent apoptosis)
Herboxidiene (synthetic)Various human cancer cell lines4.5 - 22.4
Herboxidiene (natural)Various human cancer cell lines4.3 - 46.3
Herboxidiene methyl ester precursorVarious human cancer cell lines6.2 - 15.8
E7107 (Pladienolide B analog)Mel202 SF3B1MUT (Uveal Melanoma)Significant proliferation decrease at ≥ 10
E7107 (Pladienolide B analog)92.1 SF3B1WT (Uveal Melanoma)Significant proliferation decrease at 15

Modulation of Alternative Splicing

A key mechanism of action for SF3b inhibitors is the alteration of pre-mRNA splicing patterns. While all three compounds target the same protein complex, they can induce different types of splicing aberrations. Notably, Spliceostatin A has been reported to predominantly cause intron retention, while sudemycins, another class of FR901464 analogues, are known to induce massive exon skipping. Treatment with E7107, a Pladienolide B derivative, has been shown to have the greatest effect on intron retention in uveal melanoma cells. These distinct effects on splicing highlight the nuanced differences in the molecular interactions of these inhibitors with the SF3b complex.

Impact on Cellular Signaling Pathways

The anti-tumor effects of SF3b inhibitors are mediated through their impact on critical cellular signaling pathways, primarily apoptosis and the Wnt signaling pathway.

Apoptosis Induction

SF3b inhibitors have been shown to induce apoptosis in various cancer cells. This can occur through both extrinsic and intrinsic pathways. Inhibition of the spliceosome can lead to the activation of caspase-8, an initiator caspase of the extrinsic apoptosis pathway. Furthermore, spliceosome deregulation can affect the expression of key apoptosis-related genes. For instance, Spliceostatin A treatment in chronic lymphocytic leukemia (CLL) cells leads to the downregulation of the anti-apoptotic protein Mcl-1. Splicing modulation can also reprogram mitochondrial dependencies, sensitizing cancer cells to other therapeutic agents like Venetoclax.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway SF3b_Inhibitors_ext SF3b Inhibitors (e.g., H3B-8800) Caspase8_act Caspase-8 Activation SF3b_Inhibitors_ext->Caspase8_act Caspase37_act_ext Caspase-3/7 Activation Caspase8_act->Caspase37_act_ext Apoptosis_ext Apoptosis Caspase37_act_ext->Apoptosis_ext SF3b_Inhibitors_int SF3b Inhibitors (e.g., Spliceostatin A) Mcl1_down Mcl-1 Downregulation SF3b_Inhibitors_int->Mcl1_down Mito_dep Mitochondrial Depolarization Mcl1_down->Mito_dep Cytochrome_c Cytochrome c Release Mito_dep->Cytochrome_c Caspase9_act Caspase-9 Activation Cytochrome_c->Caspase9_act Caspase37_act_int Caspase-3/7 Activation Caspase9_act->Caspase37_act_int Apoptosis_int Apoptosis Caspase37_act_int->Apoptosis_int

Caption: SF3b inhibitors induce apoptosis via extrinsic and intrinsic pathways.

Wnt Signaling Pathway Modulation

FD-895 and Pladienolide B have been demonstrated to significantly downregulate transcripts associated with the Wnt signaling pathway, such as GSK3β and LRP5. This leads to a decrease in the levels of key downstream effectors like LEF1 and CCND1, and a reduction in the phosphorylation of LRP6, a critical co-receptor in the pathway. This inhibition of Wnt signaling contributes to the anti-tumor effects of these spliceosome modulators.

SF3b_Inhibitors SF3b Inhibitors (FD-895, Pladienolide B) GSK3B_LRP5 GSK3B & LRP5 Splicing Modulation (Intron Retention) SF3b_Inhibitors->GSK3B_LRP5 LRP6_phos Decreased LRP6 Phosphorylation SF3b_Inhibitors->LRP6_phos Wnt_pathway Wnt Signaling Pathway Inhibition GSK3B_LRP5->Wnt_pathway LRP6_phos->Wnt_pathway Downstream Downregulation of LEF1, CCND1 Wnt_pathway->Downstream

Caption: SF3b inhibitors modulate the Wnt signaling pathway.

Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments commonly used to evaluate SF3b inhibitors.

In Vitro Splicing Assay

This assay directly measures the enzymatic activity of the spliceosome in the presence of an inhibitor.

Start Start Prepare_Substrate Prepare Radiolabeled pre-mRNA Substrate Start->Prepare_Substrate Incubate Incubate Substrate with Nuclear Extract & Inhibitor Prepare_Substrate->Incubate Stop_Rxn Stop Reaction (Proteinase K digestion) Incubate->Stop_Rxn RNA_Extraction RNA Extraction (Phenol/Chloroform) Stop_Rxn->RNA_Extraction Gel_Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis RNA_Extraction->Gel_Electrophoresis Visualize Visualize Splicing Products (Autoradiography) Gel_Electrophoresis->Visualize Quantify Quantify Splicing Efficiency Visualize->Quantify End End Quantify->End

Caption: Workflow for a typical in vitro splicing assay.

Methodology:

  • Preparation of Radiolabeled Pre-mRNA: A specific pre-mRNA substrate is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).

  • Splicing Reaction: The radiolabeled pre-mRNA is incubated with HeLa cell nuclear extract, which contains all the necessary components for splicing, in the presence of varying concentrations of the SF3b inhibitor or a vehicle control (e.g., DMSO). The reaction is typically carried out at 30°C for a defined period.

  • Reaction Termination and RNA Extraction: The splicing reaction is stopped by the addition of a solution containing Proteinase K to digest proteins. The RNA is then extracted using a phenol/chloroform procedure followed by ethanol (B145695) precipitation.

  • Analysis of Splicing Products: The purified RNA is resolved on a denaturing polyacrylamide gel.

  • Visualization and Quantification: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled pre-mRNA, splicing intermediates, and the final spliced mRNA product. The intensity of the bands is quantified to determine the percentage of splicing inhibition.

RNA-Seq Analysis of Alternative Splicing

This high-throughput sequencing method provides a global view of the changes in splicing patterns induced by an inhibitor.

Start Start Cell_Treatment Treat Cells with SF3b Inhibitor Start->Cell_Treatment RNA_Isolation Isolate Total RNA Cell_Treatment->RNA_Isolation Library_Prep Prepare RNA-Seq Library (e.g., Poly(A) selection, cDNA synthesis) RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Junction Analysis) Sequencing->Data_Analysis Identify_Events Identify & Quantify Alternative Splicing Events Data_Analysis->Identify_Events End End Identify_Events->End

Caption: General workflow for RNA-Seq analysis of alternative splicing.

Methodology:

  • Cell Treatment: Cancer cell lines are treated with the SF3b inhibitor at a specific concentration and for a defined duration. A vehicle-treated control group is also included.

  • RNA Isolation: Total RNA is extracted from the treated and control cells using a standard method (e.g., TRIzol reagent).

  • Library Preparation: RNA-seq libraries are prepared from the isolated RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation of the mRNA, reverse transcription to cDNA, and ligation of sequencing adapters.

  • High-Throughput Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.

  • Bioinformatic Analysis: The sequencing reads are aligned to a reference genome. Specialized software is then used to identify and quantify different types of alternative splicing events, such as exon skipping, intron retention, and alternative 3' or 5' splice site usage.

  • Differential Splicing Analysis: Statistical methods are applied to identify significant differences in splicing patterns between the inhibitor-treated and control samples.

Conclusion

The SF3b complex inhibitors, including Spliceostatin A, Pladienolide B, and Herboxidiene, represent a promising class of anti-cancer agents. While they share a common molecular target, this guide highlights the subtle but significant differences in their potency and their effects on alternative splicing. The provided experimental protocols offer a foundation for the reproducible evaluation of these and other novel spliceosome modulators. A thorough understanding of their comparative efficacy and mechanisms of action is crucial for the continued development of targeted therapies that exploit the vulnerabilities of cancer cells in pre-mRNA splicing.

References

Unraveling the Activity of 9-Demethyl FR-901235: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activity of novel compounds is paramount. This guide provides a comparative analysis of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235, based on available scientific information. While direct, comprehensive experimental data on this compound remains limited in publicly accessible literature, this guide synthesizes the known context of its parent compound and analogues to provide a foundational understanding.

Initial investigations have identified this compound as a compound with potential antitumor activity. It is structurally derived from FR-901235, a known immunomodulator. However, a detailed cross-validation of its activity in different experimental models is not yet extensively documented in peer-reviewed publications. Some sources have also paradoxically described it as a synthetic impurity standard lacking pharmacological activity, highlighting the need for further clarifying research.

Activity of Parent Compound and Analogues: An Insightful Proxy

To contextualize the potential of this compound, it is instructive to examine the biological activities of its parent compound, FR-901235, and other synthetic analogues. This information can offer valuable clues into its likely mechanism of action and potential therapeutic applications.

In Vitro Cytotoxicity of Related Compounds
Compound ClassCell LineIC50 (µM)
Synthetic Derivative ACancer Cell Line 1X.X
Synthetic Derivative ACancer Cell Line 2Y.Y
Synthetic Derivative BCancer Cell Line 1Z.Z
Synthetic Derivative BCancer Cell Line 2A.A
Note: This table is a template. Specific data for this compound is not available in the provided search results.
In Vivo Efficacy of Related Compounds

Similarly, in vivo studies on analogues of FR-901235 can provide insights into the potential anti-tumor efficacy of this compound in animal models. Key parameters often evaluated include tumor growth inhibition and survival rates.

Animal ModelTreatment GroupTumor Growth Inhibition (%)
Xenograft Model 1Analogue XXX
Syngeneic Model 2Analogue YYY
Note: This table is a template. Specific data for this compound is not available in the provided search results.

Experimental Protocols: A Methodological Blueprint

Detailed experimental protocols for evaluating the activity of this compound are not currently published. However, based on standard practices for analogous compounds, the following methodologies would be appropriate for a thorough investigation.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: To assess the metabolic activity of cells as an indicator of viability.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Crystal Violet Assay: To stain total protein content as a measure of cell number.

    • Following treatment as described above, fix the cells with a suitable fixative (e.g., methanol).

    • Stain the cells with a crystal violet solution.

    • Wash away the excess stain and allow the plates to dry.

    • Solubilize the stain with a solubilizing agent (e.g., acetic acid).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm).

In Vivo Antitumor Activity Studies
  • Xenograft/Syngeneic Tumor Models:

    • Implant cancer cells subcutaneously or orthotopically into immunocompromised (for human xenografts) or immunocompetent (for syngeneic models) mice.

    • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

    • Administer this compound via a suitable route (e.g., intraperitoneal, intravenous, oral) at various doses and schedules.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways: Elucidating the Mechanism of Action

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of its parent compound and other anticancer agents, several pathways are worthy of investigation.

A hypothetical workflow for investigating the mechanism of action of this compound is presented below.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion Cell_Lines Cancer Cell Lines Treatment Treatment with This compound Cell_Lines->Treatment Cytotoxicity_Assay Cytotoxicity Assays (MTT, Crystal Violet) Treatment->Cytotoxicity_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Treatment->Pathway_Analysis Data_Integration Integration of In Vitro and In Vivo Data Cytotoxicity_Assay->Data_Integration Pathway_Analysis->Data_Integration Animal_Model Tumor-Bearing Animal Model In_Vivo_Treatment In Vivo Treatment Animal_Model->In_Vivo_Treatment Efficacy_Assessment Tumor Growth Inhibition Assessment In_Vivo_Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment Efficacy_Assessment->Data_Integration MoA_Elucidation Mechanism of Action Elucidation Data_Integration->MoA_Elucidation

Caption: Experimental workflow for the cross-validation of this compound activity.

A potential signaling cascade that could be affected by this compound, based on common anticancer mechanisms, is depicted below.

G Compound This compound Target Putative Cellular Target Compound->Target Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Target->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Comparative Efficacy of 9-Demethyl FR-901235 and Standard Chemotherapy: An Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of data to conduct a direct comparative analysis of the efficacy of 9-Demethyl FR-901235 against standard chemotherapy regimens for any type of cancer. While preliminary information suggests that this compound, a derivative of the immunomodulator FR-901235, possesses antitumor activity, there is a notable absence of published preclinical or clinical studies detailing its performance, particularly in comparison to established cancer treatments.

Our extensive search for quantitative data, such as IC50 values, tumor growth inhibition rates, and patient survival data from head-to-head studies, did not yield any specific results. Furthermore, detailed experimental protocols for efficacy studies involving this compound are not publicly available. One source even describes the compound as an impurity standard for drug synthesis, suggesting it may not be under active investigation as a therapeutic agent.

Due to this absence of foundational data, it is not possible to construct the requested comparison tables, experimental workflows, or signaling pathway diagrams that meet the specified requirements. The scientific community has not yet published the necessary research to support such a guide.

Further research and publication of preclinical and clinical trial data are required to establish the efficacy profile of this compound and to enable any meaningful comparison with standard-of-care chemotherapies. Researchers and drug development professionals are encouraged to monitor scientific databases and publications for any future studies on this compound.

Benchmarking 9-Demethyl FR-901235 Against Leading Immunomodulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of immunotherapy, novel agents that can modulate the immune system to combat disease are of paramount importance. 9-Demethyl FR-901235 is a derivative of the potent histone deacetylase (HDAC) inhibitor, Romidepsin (FR-901235). Romidepsin is a well-characterized immunomodulator approved for the treatment of certain cancers. As an HDAC inhibitor, Romidepsin alters gene expression, leading to a cascade of effects that include the induction of tumor cell apoptosis and the modulation of immune responses. Given its relationship to Romidepsin, this compound is anticipated to exhibit a similar mechanism of action and immunomodulatory profile.

This guide provides a comparative analysis of the immunomodulatory effects of Romidepsin, as a proxy for this compound, against two other major classes of immunomodulators: the immune checkpoint inhibitor Pembrolizumab (B1139204) and the cytokine Interferon-alpha. Due to the limited availability of specific experimental data for this compound, this guide will focus on the extensive data available for its parent compound, Romidepsin. This comparison aims to provide a valuable resource for researchers and drug development professionals by contextualizing the potential immunomodulatory activity of this compound within the broader field of immunotherapy.

Comparative Data on Immunomodulatory Performance

The following tables summarize key quantitative data on the in vitro and in vivo effects of Romidepsin, Pembrolizumab, and Interferon-alpha on various aspects of the immune response.

Table 1: In Vitro Immunomodulatory Effects

ParameterRomidepsin (FR-901235)PembrolizumabInterferon-alpha
Primary Mechanism Histone Deacetylase (HDAC) Inhibition (IC50 for HDAC1: 36 nM, HDAC2: 47 nM)Programmed Death-1 (PD-1) Receptor BlockadeType I Interferon Receptor Signaling
Effect on PD-L1 Expression on Tumor Cells UpregulationNo direct effect on expressionUpregulation
T-Cell Proliferation Inhibition of activated T-cell proliferationEnhancement of T-cell proliferation in the presence of PD-L1Can be inhibitory or stimulatory depending on context
Cytokine Production by T-Cells Decreased IFN-γ and IL-4 in some contexts; complex effectsIncreased IFN-γ, TNF-α, and IL-2 production by reactivated T-cells[1]Potent induction of various cytokines
Regulatory T-Cell (Treg) Modulation Increased percentage of FOXP3+ Tregs in some models[2]No direct effect on Treg suppressive function[1]Can enhance Treg function

Table 2: In Vivo Immunomodulatory and Anti-Tumor Effects

ParameterRomidepsin (FR-901235)PembrolizumabInterferon-alpha
Tumor Growth Inhibition (as monotherapy) Yes, demonstrated in various cancer modelsYes, particularly in PD-L1 positive tumorsYes, used in various cancer therapies
Combination Synergy Synergistic anti-tumor effects with anti-PD-1 antibodies[2]Synergistic with various chemotherapies and targeted therapiesSynergistic with other chemotherapies and immunotherapies
Effect on Tumor Infiltrating Lymphocytes (TILs) Can modulate the composition and function of TILsIncreases the activity of cytotoxic T-cells within the tumorCan enhance the recruitment and activity of immune cells
Key Clinical Application T-cell lymphomas[3]Melanoma, non-small cell lung cancer, and other solid tumorsHairy cell leukemia, melanoma, hepatitis B and C

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: In Vitro T-Cell Activation and Cytokine Production Assay

Objective: To assess the effect of immunomodulators on T-cell activation and cytokine production.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.

  • Test compounds: Romidepsin, Pembrolizumab, Interferon-alpha.

  • Brefeldin A or Monensin (protein transport inhibitors).

  • Fluorochrome-conjugated antibodies for flow cytometry: anti-CD4, anti-CD8, anti-CD69 (activation marker), anti-IFN-γ, anti-TNF-α, anti-IL-2.

  • Fixation and permeabilization buffers.

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Add test compounds at desired concentrations to the respective wells. Include a vehicle control.

  • Stimulate T-cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation.

  • Harvest cells and stain for surface markers (CD4, CD8, CD69) by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C.

  • Wash cells and then fix and permeabilize using appropriate buffers.

  • Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2) by incubating with fluorochrome-conjugated antibodies for 30 minutes at room temperature in the dark.

  • Wash cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze the percentage of activated T-cells and cytokine-producing cells in the CD4+ and CD8+ populations.

Protocol 2: PD-L1 Expression Analysis on Tumor Cells

Objective: To determine the effect of immunomodulators on the expression of PD-L1 on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a human lung cancer cell line).

  • Complete cell culture medium.

  • Test compounds: Romidepsin, Interferon-alpha.

  • Fluorochrome-conjugated anti-PD-L1 antibody.

  • Isotype control antibody.

  • Flow cytometer.

Procedure:

  • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a vehicle control.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Stain the cells with a fluorochrome-conjugated anti-PD-L1 antibody or an isotype control antibody for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of PD-L1 expression.

Visualizing Mechanisms and Workflows

To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Romidepsin Romidepsin (FR-901235) HDAC HDAC1/2 Romidepsin->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Immune_Modulation Immune Modulation Gene_Expression->Immune_Modulation

Caption: Mechanism of action of Romidepsin as an HDAC inhibitor.

PD1_Pathway cluster_1 T-Cell cluster_2 Tumor Cell TCR TCR MHC MHC TCR->MHC PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) PDL1->T_Cell_Activation Inhibits Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks

Caption: Pembrolizumab's mechanism of blocking the PD-1/PD-L1 pathway.

Experimental_Workflow_TCell_Activation start Isolate PBMCs plate Plate PBMCs in 96-well plate start->plate treat Add Immunomodulators (Romidepsin, Pembrolizumab, IFN-α) plate->treat stimulate Stimulate with anti-CD3/CD28 treat->stimulate incubate Incubate 24-48h stimulate->incubate protein_transport_inhibitor Add Protein Transport Inhibitor (last 4-6h) incubate->protein_transport_inhibitor surface_stain Surface Stain (CD4, CD8, CD69) protein_transport_inhibitor->surface_stain fix_perm Fix & Permeabilize surface_stain->fix_perm intracellular_stain Intracellular Stain (IFN-γ, TNF-α, IL-2) fix_perm->intracellular_stain analyze Flow Cytometry Analysis intracellular_stain->analyze

Caption: Experimental workflow for T-cell activation and cytokine analysis.

Conclusion

While direct comparative data for this compound is not yet available, the extensive research on its parent compound, Romidepsin, provides a strong foundation for understanding its potential as an immunomodulator. Romidepsin exhibits a distinct immunomodulatory profile characterized by its ability to induce tumor cell death and modulate various immune cell functions, including T-cell activity and cytokine production. Its synergy with immune checkpoint inhibitors like Pembrolizumab in preclinical models and ongoing clinical trials highlights the potential for combination therapies.

In comparison, Pembrolizumab acts through a more targeted mechanism of releasing the brakes on the adaptive immune system, while Interferon-alpha provides a broad, potent, but less specific stimulation of the immune response. The choice of immunomodulator will ultimately depend on the specific therapeutic context, the desired immune response, and the potential for combination with other agents. Further research is warranted to specifically delineate the immunomodulatory properties of this compound and to determine its precise advantages and potential applications in the field of immunotherapy.

References

Independent Verification of 9-Demethyl FR-901235's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the current understanding of 9-Demethyl FR-901235's mechanism of action, benchmarked against other immunomodulatory agents with antitumor properties. This guide synthesizes available data to provide a framework for independent verification and further investigation.

Abstract

This compound, a derivative of the known immunomodulator FR-901235, has been noted for its potential antitumor activities. However, a comprehensive, independently verified understanding of its precise mechanism of action remains a subject of ongoing research. This guide provides a comparative overview of the parent compound, FR-901235, and other well-characterized immunomodulators with antitumor effects, offering a foundational context for designing and interpreting experiments aimed at elucidating the specific molecular pathways targeted by this compound.

Comparative Analysis of Immunomodulatory Compounds

To establish a baseline for evaluating this compound, it is useful to compare it with its parent compound, FR-901235, and other natural products with demonstrated immunomodulatory and antitumor properties.

CompoundReported Mechanism of ActionKey Molecular Targets
FR-901235 Immunomodulator that restores normal mitogen-induced lymphocyte proliferation.Specific molecular targets are not fully elucidated but appears to counteract immunosuppressive factors.
Curcumin Modulates multiple signaling pathways involved in inflammation and cancer progression.NF-kB, COX-2, LOX, PKC, STAT3.
Resveratrol Exhibits immunomodulatory effects through various pathways, including the activation of sirtuins.SIRT1, NF-kB.
Zerumbone Exerts antitumor activity by modulating several signaling pathways.NF-kB, PKB, IL-6/JAK2/STAT3.

Proposed Experimental Workflow for Mechanism Verification

The following experimental workflow is proposed for the independent verification of this compound's mechanism of action. This workflow is designed to investigate its effects on key signaling pathways commonly associated with immunomodulation and cancer.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Signaling Pathway Analysis cluster_2 Phase 3: Target Validation Cell_Line_Selection Select Cancer Cell Lines (e.g., Breast, Lung, Colon) Cytotoxicity_Assay MTT/XTT Assay for IC50 Determination Cell_Line_Selection->Cytotoxicity_Assay Cytokine_Profiling Luminex/ELISA for Cytokine Panel (e.g., IL-2, IL-6, TNF-α, IFN-γ) Cytotoxicity_Assay->Cytokine_Profiling Western_Blot Western Blot for Key Signaling Proteins (NF-kB, STAT3, Akt, MAPK pathways) Cytokine_Profiling->Western_Blot Identified Cytokine Modulation Reporter_Assay Luciferase Reporter Assays (NF-kB, STAT3 activity) Western_Blot->Reporter_Assay Phospho_Flow Phospho-Flow Cytometry (Phosphorylation status of signaling proteins) Reporter_Assay->Phospho_Flow siRNA_Knockdown siRNA Knockdown of Putative Targets Phospho_Flow->siRNA_Knockdown Confirmed Pathway Activation CRISPR_KO CRISPR/Cas9 Knockout of Target Genes siRNA_Knockdown->CRISPR_KO Co_Immunoprecipitation Co-Immunoprecipitation (Protein-protein interactions) CRISPR_KO->Co_Immunoprecipitation

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value using non-linear regression analysis.

Cytokine Profiling (Luminex Assay)
  • Cell Culture Supernatant Collection: Culture immune cells (e.g., PBMCs) or co-culture immune cells with cancer cells in the presence of this compound for 24-48 hours. Collect the cell culture supernatants.

  • Assay Procedure: Follow the manufacturer's protocol for the Luminex cytokine bead array kit. Briefly, incubate the supernatants with cytokine-specific capture beads.

  • Detection: Add a biotinylated detection antibody followed by a streptavidin-phycoerythrin conjugate.

  • Data Acquisition: Analyze the samples using a Luminex instrument.

  • Data Analysis: Determine the concentration of each cytokine using a standard curve.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-NF-kB, NF-kB, β-actin) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

Based on the known mechanisms of comparable immunomodulators, a hypothetical signaling pathway for this compound can be proposed. This serves as a starting point for experimental validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Putative Receptor IKK IKK Receptor->IKK Activates JAK JAK Receptor->JAK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_nuc p-STAT3 STAT3->STAT3_nuc Dimerizes & Translocates Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB_nuc->Gene_Expression STAT3_nuc->Gene_Expression 9_Demethyl 9-Demethyl FR-901235 9_Demethyl->Receptor Binds

Caption: Hypothetical signaling pathway for this compound's immunomodulatory effects.

Conclusion and Future Directions

While this compound shows promise as an antitumor agent with immunomodulatory properties, its precise mechanism of action requires rigorous independent verification. The experimental framework and comparative analysis provided in this guide offer a structured approach for researchers to systematically investigate its molecular targets and signaling pathways. Future studies should focus on in vivo models to validate the in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system. Elucidating its mechanism will be crucial for its potential development as a novel cancer therapeutic.

Safety Operating Guide

Safe Disposal of 9-Demethyl FR-901235: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 9-Demethyl FR-901235. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is based on established protocols for handling hazardous chemical waste.

Hazard Identification and Risk Assessment

This compound is a chemical compound intended for research purposes. While a specific Safety Data Sheet (SDS) detailing its disposal was not found in the public domain, related compounds exhibit potential hazards. A safety data sheet for a similar compound indicates potential reproductive toxicity and long-lasting harmful effects to aquatic life.[1] Therefore, it is imperative to handle this compound as a hazardous substance.

Key Hazards:

  • Potential for reproductive damage.[1]

  • Harmful to aquatic ecosystems with long-term effects.[1]

  • Air and light sensitivity may be a factor to consider.[1]

Personal Protective Equipment (PPE) and Waste Container Specifications

Proper selection and use of PPE and waste containers are the first line of defense against chemical exposure and environmental contamination. All personnel handling this compound waste must use the following equipment and supplies.

ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the hazardous substance.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Primary Waste Container A clearly labeled, leak-proof container compatible with the chemical waste. Reusing empty, clean chemical bottles is acceptable.[2]To safely contain the waste at the point of generation.
Secondary Containment A larger, chemically resistant bin or tray.To contain any potential leaks or spills from the primary container.
Waste Label "HAZARDOUS WASTE" tag with the full chemical name ("this compound"), concentration, and date of accumulation.To clearly identify the contents for proper handling and disposal by environmental health and safety personnel.

Step-by-Step Disposal Protocol

The following procedure must be followed for the disposal of this compound. This protocol is designed to be conducted within a designated Satellite Accumulation Area (SAA) in the laboratory.

Step 1: Prepare the Waste Container

  • Select an appropriate, clean, and empty container that is compatible with this compound. The container must have a secure, screw-top lid.

  • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.

  • Place the labeled primary container within a secondary containment bin in a designated chemical fume hood.

Step 2: Waste Collection

  • While wearing the appropriate PPE, carefully transfer the this compound waste into the prepared container.

  • Do not fill the container to more than 90% of its capacity to allow for expansion.

  • Securely close the container lid immediately after adding the waste. If a funnel is used, it must be removed and the lid replaced.

Step 3: Storage and Segregation

  • Store the sealed waste container in the designated SAA.

  • Ensure that the waste is segregated from incompatible materials. While specific incompatibilities for this compound are not documented, as a general practice, avoid storing with strong oxidizing agents, acids, or bases.

  • The SAA must be inspected weekly to check for leaks, proper labeling, and container integrity.

Step 4: Arrange for Disposal

  • Once the container is full (up to 90%), or if waste generation is complete, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and final disposal.

  • Provide EH&S with all necessary information regarding the waste, as indicated on the label. Disposal must be conducted through an approved waste disposal plant.

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed container for disposal. For large spills, evacuate the area and contact EH&S immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation Phase cluster_collection Collection Phase cluster_storage Storage & Final Disposal a Don Appropriate PPE b Prepare Labeled Waste Container a->b c Transfer Waste to Container in Fume Hood b->c d Securely Cap Container c->d e Store in Secondary Containment in SAA d->e f Contact EH&S for Pickup e->f g Final Disposal by Approved Facility f->g

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: Essential Protocols for Handling 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety and logistical procedures for researchers and laboratory personnel handling 9-Demethyl FR-901235. Adherence to these guidelines is mandatory to mitigate risks associated with this potent compound.

This compound, a derivative of the immunomodulator FR-901235, has demonstrated antitumor activity.[1] Due to its potential biological effects and a classification of a similar compound as a reproductive toxin, stringent handling precautions are necessary.[2] This guide provides a comprehensive operational and disposal plan to ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the required PPE for various handling scenarios.

Activity Required Personal Protective Equipment (PPE)
Unpacking and Storage - Double nitrile gloves- Protective gown- Safety glasses with side shields
Preparation and Handling (e.g., weighing, dissolving) - Double nitrile gloves- Disposable gown- Safety glasses with side shields or face shield- Surgical mask (N95 respirator if aerosolization is possible)
Administration - Double nitrile gloves- Disposable gown- Safety glasses with side shields
Waste Disposal - Double nitrile gloves- Disposable gown- Safety glasses with side shields
Spill Cleanup - Double nitrile gloves (industrial thickness, >0.45mm, if available)- Disposable gown- Armlets- Safety glasses or face shield- Plastic apron

Note: All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.

Operational Plan: A Step-by-Step Guide for Safe Handling

This procedural guide details the necessary steps for safely handling this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • Don appropriate PPE (double gloves, gown, and eye protection) before opening the package.[3]

  • Unpack the compound in a designated area, preferably within a chemical fume hood or a biological safety cabinet.

  • Wipe the primary container with a suitable decontaminating solution before transferring it to the designated storage location.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • The storage area should be a designated, locked, and well-ventilated space, away from incompatible materials.

  • Maintain a detailed inventory of the compound, including amounts received, used, and disposed of.

3. Preparation and Handling:

  • All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of airborne particles.[4]

  • Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • When dissolving the compound, add the solvent slowly to the powder to minimize aerosol generation.

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity and secure the area.

  • Wearing the appropriate PPE for spill cleanup, contain the spill using an absorbent material from a cytotoxic spill kit.[5]

  • Carefully collect the contaminated material and place it in a designated cytotoxic waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

  • Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, must be disposed of in a clearly labeled, sealed cytotoxic waste container.

  • Contaminated Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Empty Containers: Empty primary containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of as cytotoxic solid waste.

  • Waste Pickup: Follow your institution's procedures for the collection and disposal of cytotoxic and hazardous waste.

Workflow for Safe Handling of this compound

The following diagram illustrates the key stages of the handling process, emphasizing the integration of safety measures at each step.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Weighing Weighing and Dilution Storage->Weighing Handling Experimental Handling Weighing->Handling Decontamination Decontamination of Work Area & Equipment Handling->Decontamination WasteDisposal Waste Disposal Decontamination->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE PPE Don PPE PPE->Receiving

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.